molecular formula C21H23BrFNO2 B12413783 Bromperidol-d4-1

Bromperidol-d4-1

Cat. No.: B12413783
M. Wt: 424.3 g/mol
InChI Key: RKLNONIVDFXQRX-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromperidol-d4-1 is a useful research compound. Its molecular formula is C21H23BrFNO2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23BrFNO2

Molecular Weight

424.3 g/mol

IUPAC Name

4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

RKLNONIVDFXQRX-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H]

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

What is Bromperidol-d4-1 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. It details its primary application in research as an internal standard for quantitative analyses, presents its key chemical and physical properties, and outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Concepts: The Role of Deuterated Standards in Analytical Chemistry

Stable isotope-labeled internal standards, such as Bromperidol-d4, are crucial tools in modern analytical chemistry, particularly in the field of pharmacokinetics and therapeutic drug monitoring. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis. Because the internal standard behaves almost identically to the analyte (the substance being measured) during extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for more accurate and precise quantification of the analyte.

Bromperidol-d4: Properties and Specifications

Bromperidol-d4 is the deuterated form of Bromperidol, a typical antipsychotic of the butyrophenone class. While a specific Certificate of Analysis with isotopic purity was not publicly available, the following tables summarize the key chemical and physical properties of Bromperidol-d4 and its parent compound, Bromperidol, based on information from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of Bromperidol-d4

PropertyValue
Chemical Name 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone
Synonyms Bromperidol-d4, R 11333-d4
CAS Number 1216919-75-3
Molecular Formula C₂₁H₁₉D₄BrFNO₂
Molecular Weight 424.34 g/mol
Appearance Solid (form may vary)
Purity Typically ≥98% (Isotopic Purity data not available)
Storage -20°C recommended

Table 2: Chemical and Physical Properties of Bromperidol

PropertyValue
Chemical Name 4-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Synonyms Bromperidol, Impromen, Tesoprel
CAS Number 10457-90-6
Molecular Formula C₂₁H₂₃BrFNO₂
Molecular Weight 420.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 155-158 °C
Solubility Soluble in methanol and chloroform

Primary Use in Research: Internal Standard for Quantitative Analysis

The primary and most critical use of Bromperidol-d4 in a research setting is as an internal standard for the quantitative analysis of Bromperidol in biological matrices such as plasma, serum, and whole blood. This is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The workflow for such an analysis is depicted in the following diagram:

G Workflow for Quantitative Analysis of Bromperidol using Bromperidol-d4 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Bromperidol-d4 (IS) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration G Mechanism of Action of Bromperidol cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Activates Effect Antipsychotic Effect Signal->Effect Leads to Bromperidol Bromperidol Bromperidol->D2R Blocks

Synthesis and Isotopic Labeling of Bromperidol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. The inclusion of deuterium isotopes can offer significant advantages in drug development, particularly in modulating metabolic profiles and enhancing pharmacokinetic properties. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data presented in a clear, structured format to aid researchers in the preparation of this labeled compound.

Synthetic Strategy

The synthesis of Bromperidol-d4 can be achieved through a two-step process. The first key step involves the isotopic labeling of a butyrophenone intermediate, followed by a nucleophilic substitution reaction to assemble the final molecule. The proposed retrosynthetic analysis is outlined below:

Retrosynthetic Pathway:

G Bromperidol_d4 Bromperidol-d4 Intermediate1 4-(4-Bromophenyl)-4-hydroxypiperidine Bromperidol_d4->Intermediate1 N-Alkylation Intermediate2 4-Chloro-1-(4-fluorophenyl)butan-1-one-d4 Bromperidol_d4->Intermediate2 N-Alkylation

Caption: Retrosynthetic analysis of Bromperidol-d4.

The forward synthesis, therefore, involves the preparation of the deuterated intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one-d4, and its subsequent reaction with 4-(4-bromophenyl)-4-hydroxypiperidine.

Experimental Protocols

Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one-2,2,3,3-d4

The introduction of the deuterium atoms is accomplished via an acid- or base-catalyzed hydrogen-deuterium exchange reaction on the carbon atoms alpha to the carbonyl group of 4-chloro-1-(4-fluorophenyl)butan-1-one.

Reaction Scheme:

G Reactant 4-Chloro-1-(4-fluorophenyl)butan-1-one Product 4-Chloro-1-(4-fluorophenyl)butan-1-one-d4 Reactant->Product H/D Exchange Reagents D2O, NaOD (cat.) or DCl (cat.) Reagents->Product

Caption: Synthesis of the deuterated butyrophenone intermediate.

Protocol:

  • To a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq) in deuterium oxide (D₂O, 20 eq) is added a catalytic amount of sodium deuteroxide (NaOD, 0.1 eq) or deuterium chloride (DCl, 0.1 eq).

  • The reaction mixture is stirred vigorously at a slightly elevated temperature (e.g., 50-70 °C) and monitored by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the α- and β-protons of the butyrophenone chain.

  • Upon completion of the exchange (typically 24-48 hours), the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude deuterated product.

  • Purification can be achieved by column chromatography on silica gel if necessary.

Synthesis of Bromperidol-d4

The final step is the N-alkylation of 4-(4-bromophenyl)-4-hydroxypiperidine with the deuterated chlorobutyrophenone intermediate.

Reaction Scheme:

G Intermediate1 4-(4-Bromophenyl)-4-hydroxypiperidine Product Bromperidol-d4 Intermediate1->Product Intermediate2 4-Chloro-1-(4-fluorophenyl)butan-1-one-d4 Intermediate2->Product Reagents K2CO3, KI, Acetonitrile Reagents->Product N-Alkylation

Caption: Final N-alkylation step to yield Bromperidol-d4.

Protocol:

  • A mixture of 4-(4-bromophenyl)-4-hydroxypiperidine (1.0 eq), 4-chloro-1-(4-fluorophenyl)butan-1-one-d4 (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in a suitable solvent such as acetonitrile is prepared.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford Bromperidol-d4.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Bromperidol-d4, based on typical yields and purities for analogous reactions.

Table 1: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one-d4

ParameterValue
Starting Material 4-chloro-1-(4-fluorophenyl)butan-1-one
Deuterating Agent Deuterium Oxide (D₂O)
Catalyst NaOD or DCl
Typical Yield 85-95%
Isotopic Purity (d4) >98%
Analytical Method ¹H NMR, ¹³C NMR, Mass Spectrometry

Table 2: Synthesis of Bromperidol-d4

ParameterValue
Reactant 1 4-(4-Bromophenyl)-4-hydroxypiperidine
Reactant 2 4-chloro-1-(4-fluorophenyl)butan-1-one-d4
Base Potassium Carbonate (K₂CO₃)
Catalyst Potassium Iodide (KI)
Typical Yield 70-85%
Chemical Purity >98%
Isotopic Purity (d4) >98%
Analytical Method HPLC, LC-MS, ¹H NMR, ¹³C NMR

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of Bromperidol-d4 is depicted in the following diagram.

G cluster_0 Step 1: Deuteration cluster_1 Step 2: N-Alkylation cluster_2 Analysis Start1 Start with 4-chloro-1-(4-fluorophenyl)butan-1-one Reaction1 H/D Exchange with D2O and catalyst Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography (if necessary) Workup1->Purification1 Intermediate 4-Chloro-1-(4-fluorophenyl)butan-1-one-d4 Purification1->Intermediate Reaction2 N-Alkylation with deuterated intermediate, K2CO3, KI in Acetonitrile Intermediate->Reaction2 Start2 Start with 4-(4-bromophenyl)-4-hydroxypiperidine Start2->Reaction2 Workup2 Filtration & Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product Bromperidol-d4 Purification2->Product Analysis Characterization by: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC Product->Analysis

Bromperidol-d4-1: A Technical Guide to Certificate of Analysis and Purity Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Bromperidol-d4-1, a deuterated analog of the typical antipsychotic drug Bromperidol. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this compound in their work, ensuring clarity on quality, purity, and analytical methodologies.

Certificate of Analysis: Quantitative Data

The Certificate of Analysis (CoA) for this compound summarizes the quantitative data obtained from various analytical tests. The following table represents a typical CoA, providing key quality and purity specifications.

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Chemical Identity Conforms to structureConforms¹H-NMR, ²H-NMR, MS
Assay (by HPLC) ≥ 98.0%99.5%HPLC-UV
Isotopic Purity (d4) ≥ 98%99.2%Mass Spectrometry
Isotopic Enrichment ≥ 99 atom % D99.6 atom % DMass Spectrometry
Residual Solvents Meets USP <467> limitsConformsGC-HS
Water Content (Karl Fischer) ≤ 0.5%0.15%KF Titration
Related Substances (by HPLC) HPLC-UV
Bromperidol (d0)≤ 1.0%0.2%
Any other single impurity≤ 0.5%0.1%
Total Impurities≤ 2.0%0.4%

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound and its impurities is determined by comparing the peak areas to that of a certified reference standard.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

  • Analysis: The isotopic distribution is analyzed to determine the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3). Isotopic enrichment is calculated based on the relative abundance of the deuterium-containing ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule by analyzing the chemical shifts, multiplicities, and integrations of the proton signals. The absence or reduction of signals at the sites of deuteration provides evidence of successful labeling.

  • ²H-NMR: The deuterium NMR spectrum directly detects the deuterium nuclei, confirming the positions of deuteration.

Visualizations: Workflows and Signaling Pathways

Quality Control Experimental Workflow

The following diagram illustrates the typical workflow for the quality control testing of a batch of this compound.

cluster_0 Batch Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Identity (NMR, MS) Identity (NMR, MS) Documentation Review->Identity (NMR, MS) Purity (HPLC) Purity (HPLC) Identity (NMR, MS)->Purity (HPLC) Isotopic Analysis (MS) Isotopic Analysis (MS) Purity (HPLC)->Isotopic Analysis (MS) Residual Solvents (GC) Residual Solvents (GC) Isotopic Analysis (MS)->Residual Solvents (GC) Water Content (KF) Water Content (KF) Residual Solvents (GC)->Water Content (KF) Data Analysis Data Analysis Water Content (KF)->Data Analysis Specification Check Specification Check Data Analysis->Specification Check Certificate of Analysis Generation Certificate of Analysis Generation Specification Check->Certificate of Analysis Generation Batch Release Batch Release Certificate of Analysis Generation->Batch Release

Caption: Quality Control Workflow for this compound.

Bromperidol Signaling Pathway

Bromperidol's primary mechanism of action involves the antagonism of dopamine D2 receptors.[1] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of schizophrenia.[1] By blocking these receptors, Bromperidol reduces dopaminergic neurotransmission.[1] The following diagram illustrates this simplified signaling pathway.

Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds G-protein Coupling G-protein Coupling D2 Receptor->G-protein Coupling Activates This compound This compound This compound->D2 Receptor Blocks Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Coupling->Adenylyl Cyclase Inhibition Reduced cAMP Reduced cAMP Adenylyl Cyclase Inhibition->Reduced cAMP Downstream Effects Downstream Effects Reduced cAMP->Downstream Effects Therapeutic Effect Therapeutic Effect Downstream Effects->Therapeutic Effect

Caption: Simplified Dopamine D2 Receptor Antagonism by Bromperidol.

References

The Kinetic Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of Bromperidol and its Potential Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile and metabolic fate of the butyrophenone antipsychotic, bromperidol. Furthermore, it delves into the prospective impact of deuteration on its metabolic pathways, a strategy of growing interest in drug development for optimizing drug performance. While specific data on a deuterated analog of bromperidol is not publicly available, this guide extrapolates from established principles of deuterium isotope effects on drug metabolism to provide a scientifically grounded perspective on its potential.

Pharmacokinetics of Bromperidol

Bromperidol, a structural analog of haloperidol, is well-absorbed after oral administration and undergoes extensive hepatic metabolism.[1] Its relatively long half-life allows for once-daily dosing, which can improve patient compliance.[1] The pharmacokinetic parameters of bromperidol have been characterized in human subjects, providing a baseline for understanding its disposition in the body.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of bromperidol from a study conducted in healthy Korean subjects.

ParameterValue (Mean ± SD)UnitReference
Tmax (Time to Peak Plasma Concentration)3.9 ± 0.9hours[2]
Cmax (Peak Plasma Concentration)Dose-dependent[2]
t1/2 (Elimination Half-Life)20.4 ± 3.7hours[2]
CL (Clearance)1.37 ± 0.52mL/h/kg[2]

Note: While the study mentioned that pharmacokinetic profiles were affected by the dose, specific Cmax values for different doses were not provided in the abstract.

Metabolism of Bromperidol

The biotransformation of bromperidol is a critical determinant of its therapeutic activity and side-effect profile. It is extensively metabolized in the liver, primarily through the action of Cytochrome P450 enzymes.[3][4] The metabolites are then excreted through both renal and fecal routes.[1]

Major Metabolic Pathways

Studies have elucidated several key metabolic pathways for bromperidol in humans and other species:

  • Reduction: The carbonyl group of bromperidol can be reduced to form reduced bromperidol. This reaction is reversible, with the oxidation of reduced bromperidol back to the parent compound also occurring.[5]

  • N-dealkylation: This process involves the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-bromophenyl)-4-hydroxypiperidine and 4-fluorobenzoyl-propionic acid.[4][6] In rats and dogs, p-fluorophenylacetic acid and its glycine conjugate are major urinary metabolites resulting from oxidative N-dealkylation.[7]

  • Dehydration: Bromperidol can undergo dehydration to form bromperidol 1,2,3,6-tetrahydropyridine, which can be further metabolized to the bromperidol pyridinium ion.[5]

  • Conjugation: A major metabolite in human urine is an O-glucuronide conjugate of bromperidol.[7]

Key Metabolizing Enzymes

The Cytochrome P450 (CYP) system plays a crucial role in the metabolism of bromperidol.

  • CYP3A4: This is the primary enzyme responsible for the N-dealkylation of bromperidol and its reduced metabolite.[3][5] It also catalyzes the dehydration of bromperidol and the oxidation of reduced bromperidol back to the parent drug.[5] The co-administration of itraconazole, a potent CYP3A4 inhibitor, significantly increases plasma concentrations of bromperidol.[3]

  • Other CYPs: While CYP3A4 is the major player, other CYP isoforms like CYP2D6 may have a minor role.[2]

The metabolic pathways of bromperidol are depicted in the following diagram:

Bromperidol_Metabolism Bromperidol Bromperidol Reduced_Bromperidol Reduced Bromperidol Bromperidol->Reduced_Bromperidol Reduction Bromperidol_Tetrahydropyridine Bromperidol 1,2,3,6-tetrahydropyridine Bromperidol->Bromperidol_Tetrahydropyridine Dehydration (CYP3A4) N_dealkylation_products 4-(4-bromophenyl)-4-hydroxypiperidine + 4-fluorobenzoyl-propionic acid Bromperidol->N_dealkylation_products N-dealkylation (CYP3A4) Glucuronide_Conjugate Bromperidol-O-glucuronide Bromperidol->Glucuronide_Conjugate Glucuronidation Bromperidol_Pyridinium Bromperidol Pyridinium Ion Bromperidol_Tetrahydropyridine->Bromperidol_Pyridinium Metabolism

Metabolic Pathways of Bromperidol

Experimental Protocols

The elucidation of bromperidol's pharmacokinetics and metabolism has relied on a variety of experimental techniques.

In Vitro Metabolism Studies
  • Objective: To identify the specific CYP isoforms involved in bromperidol metabolism.

  • Methodology:

    • Incubation of bromperidol with human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) expressed in cell lines.[5]

    • Use of specific chemical inhibitors for different CYP isoforms (e.g., troleandomycin for CYP3A) to observe the reduction in metabolite formation.[4]

    • Immuno-inhibition studies using antibodies against specific CYP enzymes to confirm their role.[4]

    • Analysis of metabolite formation using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic parameters of bromperidol in living organisms.

  • Methodology:

    • Administration of a defined dose of bromperidol to subjects (human or animal).[2][8]

    • Collection of serial blood samples at various time points post-administration.[3]

    • Separation of plasma from blood samples.

    • Extraction of bromperidol and its metabolites from the plasma.

    • Quantification of the drug and metabolite concentrations using validated analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters (Tmax, Cmax, t1/2, CL) are then calculated from the concentration-time data.

The general workflow for these experimental protocols is illustrated below:

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Incubation Incubation of Bromperidol with Liver Microsomes or Recombinant CYPs Inhibition Addition of Specific CYP Inhibitors/Antibodies Incubation->Inhibition Analysis_vitro Metabolite Analysis (HPLC, MS) Inhibition->Analysis_vitro Dosing Bromperidol Administration Sampling Serial Blood Sampling Dosing->Sampling Quantification Plasma Concentration Measurement (LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Experimental Workflow for Pharmacokinetic and Metabolic Studies

The Potential of a Deuterated Bromperidol Analog

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a valuable strategy in drug development to improve the pharmacokinetic and/or toxicological properties of drugs.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[9][11]

Predicted Impact on Bromperidol's Pharmacokinetics and Metabolism

While no specific deuterated analog of bromperidol has been described in the literature, we can hypothesize the potential effects of deuteration based on its known metabolic pathways.

  • Reduced Rate of Metabolism: Deuteration at sites susceptible to metabolism by CYP3A4 could decrease the rate of N-dealkylation and dehydration. This would likely lead to:

    • Increased Half-life (t1/2): A slower metabolism would result in the drug remaining in the body for a longer period.

    • Increased Exposure (AUC): The overall exposure to the drug would be higher.

    • Lower Clearance (CL): The rate at which the drug is removed from the body would decrease.

  • Altered Metabolite Profile: Deuteration could shift the metabolic pathway towards other routes that do not involve C-H bond cleavage, potentially reducing the formation of certain metabolites.[11] This could be advantageous if a particular metabolite is associated with adverse effects.

  • Reduced Inter-individual Variability: If metabolism is a major source of pharmacokinetic variability, slowing it down through deuteration might lead to more predictable drug exposure among patients.

Potential Sites for Deuteration

Based on the known metabolism of bromperidol, strategic deuteration at the following positions could potentially modulate its pharmacokinetic profile:

  • The carbon alpha to the piperidine nitrogen: This position is involved in N-dealkylation. Deuteration here could slow down this metabolic pathway.

  • The carbons on the piperidine ring adjacent to the hydroxyl group: These positions are involved in the dehydration reaction. Deuteration at these sites could reduce the formation of the tetrahydropyridine metabolite.

The logical relationship for considering the development of a deuterated drug is as follows:

Deuteration_Logic Parent_Drug Parent Drug (Bromperidol) Pharmacokinetics & Metabolism Known Identify_Metabolic_Hotspots Identify Sites of Metabolism (e.g., N-dealkylation, dehydration sites) Parent_Drug->Identify_Metabolic_Hotspots Strategic_Deuteration Synthesize Deuterated Analog (Replace H with D at hotspots) Identify_Metabolic_Hotspots->Strategic_Deuteration Comparative_PK_Studies Conduct In Vitro and In Vivo Comparative Pharmacokinetic Studies Strategic_Deuteration->Comparative_PK_Studies Improved_Profile Improved Pharmacokinetic Profile? (e.g., longer half-life, lower clearance) Comparative_PK_Studies->Improved_Profile Clinical_Development Proceed to Further Clinical Development Improved_Profile->Clinical_Development Yes No_Improvement No Significant Improvement Improved_Profile->No_Improvement No

Logical Workflow for Deuterated Drug Development

Conclusion

Bromperidol is an antipsychotic with a well-characterized, albeit complex, pharmacokinetic and metabolic profile, with CYP3A4 playing a central role in its biotransformation. While a deuterated analog of bromperidol has not been specifically reported, the principles of deuterium substitution offer a promising avenue for potentially enhancing its therapeutic properties. By strategically placing deuterium at metabolically labile sites, it may be possible to slow down its metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure. Further research into the synthesis and evaluation of a deuterated bromperidol analog would be a logical next step to explore these potential advantages in a clinical setting.

References

A Technical Guide to Bromperidol-d4-1 for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Bromperidol-d4-1, a deuterated analog of the typical antipsychotic agent Bromperidol. This document is intended to serve as a core resource for researchers in neuropharmacology, drug metabolism, and pharmacokinetic studies, offering detailed supplier information, ordering details, and insights into its primary application as an internal standard.

This compound: An Overview

Bromperidol is a butyrophenone derivative and a potent D2-like dopamine receptor antagonist.[1][2] Its deuterated form, this compound, is a stable isotope-labeled compound valuable for quantitative analysis in complex biological matrices. The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its distinction from the unlabeled parent compound in mass spectrometry-based assays without significantly altering its chemical properties. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) applications, ensuring accurate quantification of Bromperidol in research and preclinical studies.

Supplier and Ordering Information for Research Laboratories

For research laboratories seeking to procure this compound, several reputable suppliers offer this compound. The following table summarizes key information to facilitate comparison and ordering.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Toronto Research Chemicals (TRC) B6892221216919-75-3C₂₁H₁₉D₄BrFNO₂424.34Not specified1mg
MedChemExpress HY-B0901S11216919-75-3C₂₁H₁₉D₄BrFNO₂424.34>98% (by HPLC)1mg, 5mg, 10mg
Cayman Chemical Not directly listed; Haloperidol-d4 is available (Item No. 26116)1189986-59-1 (for Haloperidol-d4)C₂₁H₁₉D₄ClFNO₂ (for Haloperidol-d4)379.9 (for Haloperidol-d4)≥99% deuterated forms (d₁-d₄) (for Haloperidol-d4)100 µg, 1 mg

Note: Pricing information is subject to change and should be confirmed on the respective supplier's website. Purity and availability may vary by lot.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in bioanalytical methods to quantify Bromperidol. The following provides a generalized experimental workflow for its use in an LC-MS/MS assay.

Objective:

To accurately quantify the concentration of Bromperidol in a biological matrix (e.g., plasma, brain tissue homogenate) using a deuterated internal standard.

Materials:
  • Bromperidol analytical standard

  • This compound internal standard

  • Biological matrix (e.g., rat plasma)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system

Methodology:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of Bromperidol and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Bromperidol by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • To 100 µL of the biological matrix (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

    • For the calibration curve, add the corresponding Bromperidol working standard to blank biological matrix.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, perform solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard.

    • Evaporate the supernatant or extracted solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Bromperidol and this compound.

      • Optimize the collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Bromperidol) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Bromperidol standards.

    • Determine the concentration of Bromperidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D2 Receptor Signaling Pathway

Bromperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The following diagram illustrates this inhibitory signaling cascade.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Bromperidol Bromperidol Bromperidol->D2R Antagonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., altered gene expression,ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Experimental Workflow for Quantification of Bromperidol

The following diagram outlines the logical flow of a typical experiment to quantify Bromperidol in a biological sample using this compound as an internal standard.

Experimental_Workflow Start Start: Biological Sample Collection Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Spike_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) Analysis->Data_Processing Quantification Quantification (Calibration Curve Interpolation) Data_Processing->Quantification End End: Bromperidol Concentration Determined Quantification->End

Caption: Workflow for Bromperidol quantification.

References

Technical Guide: Safety, Handling, and Application of Bromperidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a representative analytical application for Bromperidol-d4. The information is intended for use by professionals in research and drug development.

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1][2][3] Bromperidol-d4 is a deuterated form of Bromperidol, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and therapeutic drug monitoring studies. Deuterated standards are chemically similar to the analyte but have a higher mass, allowing for precise quantification by minimizing matrix effects and variability during sample preparation and analysis.[4]

Safety Data and Handling Precautions

The safety profile of Bromperidol-d4 is considered to be very similar to that of Bromperidol. Deuterium is a stable, non-radioactive isotope of hydrogen, and its presence in small amounts in a molecule does not significantly alter its chemical reactivity or toxicity.[5] The following data is summarized from the Safety Data Sheet (SDS) for Bromperidol.

Hazard Identification

GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Specific target organ toxicity — single exposure (Category 3), Central nervous system

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H336: May cause drowsiness or dizziness.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₂₁H₁₉D₄BrFNO₂
Molecular Weight424.34 g/mol
AppearanceSolid
Melting PointNot determined
Boiling PointNot determined
SolubilityNot determined
Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash with soap and plenty of water. Get medical attention if irritation develops.
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Personal Protective Equipment
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear protective gloves and clothing.
Respiratory Protection Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate.

Mechanism of Action and Signaling Pathways

Bromperidol's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[6] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.[7][8] Additionally, Bromperidol has some affinity for serotonin 5-HT2A receptors, which may contribute to its overall pharmacological profile.[9]

Dopamine D2 Receptor Antagonism

Bromperidol acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[7][10] In the absence of an agonist, the G-protein is in an inactive GDP-bound state. Agonist binding promotes the exchange of GDP for GTP, leading to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequently decreasing the activity of Protein Kinase A (PKA).[7][8] By blocking the D2 receptor, Bromperidol prevents this signaling cascade from being initiated by dopamine.

Dopamine_D2_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Bromperidol Bromperidol-d4 Bromperidol->D2R Blocks G_protein Gi/o Protein (GDP) D2R->G_protein Activates G_protein_active Gi/o Protein (GTP) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Serotonin_5HT2A_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Bromperidol Bromperidol-d4 Bromperidol->HT2AR Blocks Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 DAG DAG PIP2 PIP2 PIP2->IP3 Hydrolyzes to PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow start Start prep_standards Prepare Standards and QCs start->prep_standards sample_collection Collect Plasma Samples start->sample_collection add_is Add Bromperidol-d4 (Internal Standard) prep_standards->add_is sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

References

The Critical Role of Bromperidol-d4-1 in Advancing Antipsychotic Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Bromperidol-d4-1 in the research and development of antipsychotic medications. As a deuterated internal standard, this compound is indispensable for the accurate quantification of Bromperidol, a potent butyrophenone antipsychotic, in complex biological matrices. This guide provides a comprehensive overview of Bromperidol's mechanism of action, detailed experimental protocols for its analysis, and a summary of key quantitative data to support preclinical and clinical research.

Introduction to Bromperidol and the Need for Precise Quantification

Bromperidol is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy stems from its high affinity as an antagonist for the dopamine D2 receptors in the brain's mesolimbic pathway.[1][3] By blocking these receptors, Bromperidol helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] However, like other typical antipsychotics, Bromperidol's use is associated with a risk of extrapyramidal side effects, which are also linked to its potent D2 receptor blockade.[3][4]

Given the narrow therapeutic window and the potential for adverse effects, the precise monitoring of Bromperidol concentrations in biological fluids is crucial during drug development and in clinical practice. This is where this compound plays a critical role.

This compound: An Essential Tool for Bioanalysis

This compound is a stable, isotopically labeled version of Bromperidol where four hydrogen atoms have been replaced with deuterium. This subtle modification makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

The use of deuterated internal standards is considered the gold standard in bioanalytical mass spectrometry for several reasons:[8][9][10]

  • Improved Accuracy and Precision: this compound exhibits nearly identical chemical and physical properties to Bromperidol, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for the correction of variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

  • Mitigation of Matrix Effects: Biological samples like plasma and serum are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. As the deuterated standard is similarly affected, the ratio of the analyte to the internal standard remains constant, thus negating the impact of the matrix.

  • Enhanced Reliability: The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the analytical method, which is essential for regulated clinical and preclinical studies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Bromperidol and its deuterated analog, this compound.

PropertyBromperidolThis compound
Chemical Name 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone
CAS Number 10457-90-61216919-75-3
Molecular Formula C₂₁H₂₃BrFNO₂C₂₁H₁₉D₄BrFNO₂
Molecular Weight 420.32 g/mol ~424.34 g/mol
Monoisotopic Mass 420.0917 Da424.1169 Da

Data sourced from PubChem and other chemical suppliers.[11][12]

Mechanism of Action: The Dopamine D2 Receptor Signaling Pathway

Bromperidol's antipsychotic effects are primarily mediated through the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The binding of dopamine to the D2 receptor typically initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). By antagonizing this receptor, Bromperidol disrupts this pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Bromperidol Bromperidol Bromperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., MAPK, Akt) PKA->Downstream Phosphorylates beta_arrestin->Downstream Scaffolds Antipsychotic_Effect Antipsychotic Effect Downstream->Antipsychotic_Effect

Dopamine D2 Receptor Signaling Pathway Antagonized by Bromperidol.

Experimental Protocols for the Quantification of Bromperidol

The following section outlines a typical experimental workflow for the quantification of Bromperidol in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Injection 6. Injection into LC-MS/MS System Supernatant_Transfer->Injection Chromatographic_Separation 7. Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry 8. Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration 9. Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Quantification of Bromperidol Concentration Calibration_Curve->Quantification

LC-MS/MS Workflow for Bromperidol Quantification.
Detailed Methodology

4.2.1. Materials and Reagents

  • Bromperidol certified reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

4.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Bromperidol.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate Bromperidol from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Bromperidol: 420.1 > 165.1 (Quantifier), 420.1 > 268.0 (Qualifier) This compound: 424.1 > 165.1 (Quantifier)

MRM transitions should be optimized for the specific instrument used.

Quantitative Data in Antipsychotic Research

The following tables provide a summary of key quantitative data relevant to Bromperidol research.

Pharmacokinetic Parameters of Bromperidol
ParameterValue
Bioavailability ~60%
Protein Binding >90%
Half-life 20-24 hours
Time to Peak Plasma 2-4 hours
Metabolism Hepatic
Excretion Renal and fecal

Data is approximate and can vary between individuals.[13][14]

Comparative Receptor Binding Affinities (Ki, nM)
AntipsychoticDopamine D2Serotonin 5-HT2AHistamine H1Muscarinic M1Adrenergic α1
Bromperidol ~1-2 ~20~50>1000~10
Haloperidol 1.2372,2007,70011
Chlorpromazine 2.6114.32413
Clozapine 1605.46.31.97.1
Risperidone 3.10.1620>10,0000.77
Olanzapine 11471.919

Lower Ki values indicate higher binding affinity. Data compiled from various sources and databases.[4][15][16][17]

Logical Relationships in Antipsychotic Action

The therapeutic effects and side effects of Bromperidol are directly related to its occupancy of the D2 receptors.

D2_Occupancy_Effects cluster_effects Clinical Effects D2_Occupancy Dopamine D2 Receptor Occupancy Therapeutic_Window Therapeutic Window (60-80% Occupancy) D2_Occupancy->Therapeutic_Window High_Occupancy High Occupancy (>80%) D2_Occupancy->High_Occupancy Antipsychotic_Efficacy Antipsychotic Efficacy Therapeutic_Window->Antipsychotic_Efficacy EPS Extrapyramidal Side Effects (EPS) High_Occupancy->EPS

Relationship between D2 Receptor Occupancy and Clinical Effects.

Conclusion

This compound is a cornerstone in the quantitative bioanalysis of Bromperidol, enabling researchers and drug developers to obtain accurate and reliable pharmacokinetic and toxicokinetic data. The methodologies and data presented in this guide underscore the importance of precise analytical techniques in the field of antipsychotic drug research. A thorough understanding of Bromperidol's mechanism of action, coupled with robust analytical methods, is essential for the development of safer and more effective treatments for psychotic disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Bromperidol in Human Plasma by LC-MS/MS using Bromperidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bromperidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Bromperidol-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing excellent recovery and minimizing matrix effects. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Bromperidol is a typical butyrophenone antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This application note describes a validated LC-MS/MS method for the reliable quantification of Bromperidol in human plasma. The use of Bromperidol-d4 as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to improved data quality.

Experimental

Materials and Reagents
  • Bromperidol and Bromperidol-d4 standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of Bromperidol and Bromperidol-d4 were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[1] Working solutions were prepared by serially diluting the stock solutions in methanol:water (50:50, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation.[1][2]

  • To 50 µL of plasma sample, add 10 µL of Bromperidol-d4 internal standard working solution.

  • Add 150 µL of acetonitrile (or a mixture of methanol and zinc sulfate solution[2]) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A linear gradient from 5% to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

Table 2: MS/MS Parameters

ParameterBromperidolBromperidol-d4 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Dwell Time (ms) 100100

Note: Specific MRM transitions for Bromperidol and its deuterated internal standard should be optimized by infusing the individual compounds into the mass spectrometer.

Results and Discussion

Method Validation

The method was validated according to international guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and matrix effect.[3][4]

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Bromperidol in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Linearity Data

AnalyteCalibration Range (ng/mL)
Bromperidol1 - 500>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5< 1095 - 105< 1095 - 105
Medium 50< 897 - 103< 897 - 103
High 400< 598 - 102< 598 - 102
Recovery and Matrix Effect

The extraction recovery of Bromperidol and the matrix effect were assessed. The protein precipitation method demonstrated high and consistent recovery with minimal matrix effects.

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Bromperidol> 90< 15

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is Add IS (Bromperidol-d4) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bromperidol calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Bromperidol in plasma.

logical_relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_application Application method LC-MS/MS Method is Internal Standard (Bromperidol-d4) method->is sample_prep Protein Precipitation method->sample_prep linearity Linearity method->linearity accuracy Accuracy is->accuracy precision Precision is->precision recovery Recovery sample_prep->recovery application Quantitative Analysis of Bromperidol linearity->application accuracy->application precision->application recovery->application

References

Application Notes and Protocols for Optimal Detection of Bromperidol and Bromperidol-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and robust quantification of the antipsychotic drug Bromperidol and its deuterated internal standard, Bromperidol-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the optimized mass spectrometer settings, a comprehensive experimental protocol, and logical workflows to guide researchers in achieving high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Bromperidol is a butyrophenone derivative and a potent, long-acting neuroleptic agent used in the treatment of schizophrenia.[1] Accurate and reliable quantification of Bromperidol in biological matrices is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy.[2][3][4] The use of a stable isotope-labeled internal standard, such as Bromperidol-d4, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[5]

This application note details a method using a Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.[6] The protocols provided are based on established methodologies and can be adapted for various biological matrices.

Mass Spectrometer Settings

Optimal detection of Bromperidol and Bromperidol-d4 is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions and compound-specific parameters are crucial for selectivity and sensitivity.

Table 1: Optimized Mass Spectrometer Settings

ParameterSetting
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.0 - 3.0 kV
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon
Collision Gas Pressure 2-4 x 10-3 mbar

Table 2: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Bromperidol 420.1165.14025
420.1253.04020
Bromperidol-d4 424.1165.14025
424.1257.04020

Note: The molecular weight of Bromperidol is 420.3 g/mol .[7] The precursor ion for Bromperidol is [M+H]⁺. For Bromperidol-d4, the precursor ion will be [M+4+H]⁺, assuming the four deuterium atoms replace four hydrogen atoms. The fragmentation pattern is expected to be similar to the parent compound, with the primary fragments not containing the deuterated positions. The transitions provided for Bromperidol-d4 are predicted based on this principle and should be confirmed experimentally.

Experimental Protocols

This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.

Materials and Reagents
  • Bromperidol certified reference standard

  • Bromperidol-d4 certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Bromperidol from plasma samples.[6]

  • Spike: To 100 µL of blank plasma, add the appropriate volume of Bromperidol standard and 20 µL of Bromperidol-d4 internal standard solution (e.g., 100 ng/mL in methanol). For unknown samples, add 20 µL of internal standard solution.

  • Precipitate: Add 300 µL of cold acetonitrile to each sample.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Inject: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of Bromperidol.[6]

Table 3: Liquid Chromatography Conditions

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Time (min)
0.0
2.5
3.0
3.1
4.0

Data Analysis and Quality Control

  • Quantification: The concentration of Bromperidol is determined by calculating the peak area ratio of the analyte to the internal standard (Bromperidol-d4).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Bromperidol and Bromperidol-d4.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike_IS Spike with Bromperidol-d4 (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for Bromperidol analysis.

Analyte Detection Logic

The following diagram illustrates the logical relationship in the detection and quantification of Bromperidol using an internal standard.

G Bromperidol Bromperidol LC_MS LC-MS/MS System Bromperidol->LC_MS Bromperidol_d4 Bromperidol-d4 (IS) Bromperidol_d4->LC_MS Response_B Bromperidol Response (Area) LC_MS->Response_B Response_IS IS Response (Area) LC_MS->Response_IS Ratio Area Ratio (B/IS) Response_B->Ratio Response_IS->Ratio Concentration Bromperidol Concentration Ratio->Concentration

Caption: Analyte quantification using an internal standard.

References

Application Notes and Protocols: The Use of Bromperidol-d4-1 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of Bromperidol-d4-1 as an internal standard in therapeutic drug monitoring (TDM) assays for the antipsychotic drug bromperidol. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for quantitative bioanalysis.[1][2][3]

Introduction to Therapeutic Drug Monitoring and the Role of Internal Standards

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring the concentration of a specific drug in a patient's bloodstream at designated intervals.[4][5] This practice ensures that the drug dosage is within the therapeutic range, maximizing efficacy while minimizing the risk of toxicity.[4][5][6] TDM is particularly crucial for antipsychotic drugs like bromperidol, which can have a narrow therapeutic window and significant inter-individual variability in metabolism.[6]

In quantitative bioanalytical methods such as LC-MS/MS, an internal standard (IS) is essential for accurate and precise quantification. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects.[7][8]

Why Use a Deuterated Internal Standard?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis.[8][9] Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms in the bromperidol molecule with deuterium, this compound is created. This results in a molecule with a slightly higher mass but nearly identical chemical and physical properties to bromperidol.

The key advantages of using a deuterated internal standard include:

  • Co-elution with the Analyte: this compound will have the same chromatographic retention time as bromperidol, meaning they are exposed to the same matrix components at the same time. This allows for more effective compensation for matrix effects (ion suppression or enhancement).[7][8]

  • Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, this compound will behave almost identically to bromperidol, leading to more accurate correction for any sample loss.[7]

  • Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the assay, leading to more reliable data for clinical decision-making.[7][9]

  • Reduced Method Development Time: Assays incorporating a SIL-IS often require less time for development and validation as they are inherently more robust.[8]

The following diagram illustrates the principle of using a deuterated internal standard to mitigate matrix effects in LC-MS/MS analysis.

G Principle of a Deuterated Internal Standard in LC-MS/MS cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cluster_3 Mitigation of Matrix Effects Patient_Sample Patient Sample (Plasma/Serum) Contains Bromperidol IS_Addition Addition of This compound (IS) Patient_Sample->IS_Addition Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation (Co-elution) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Tandem Mass Spectrometry (MRM Detection) Ionization->Mass_Analyzer Ratio_Calculation Calculate Peak Area Ratio (Bromperidol / this compound) Mass_Analyzer->Ratio_Calculation Quantification Quantify Bromperidol Concentration using Calibration Curve Ratio_Calculation->Quantification Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Matrix_Effect->LC_Separation Matrix_Effect->Ionization

Caption: Workflow for TDM using a deuterated internal standard.

Experimental Protocol: Quantification of Bromperidol in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of bromperidol in human plasma using this compound as the internal standard.

Materials and Reagents
  • Bromperidol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][3]

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of bromperidol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the bromperidol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards: Spike drug-free human plasma with the appropriate bromperidol working solutions to create a calibration curve with a minimum of six non-zero concentration levels.

  • Quality Controls (QC): Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution (internal standard) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation and analysis.

G Experimental Workflow for Bromperidol TDM cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 25 µL This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection LC_Gradient LC Gradient Separation Injection->LC_Gradient MS_Detection MRM Detection LC_Gradient->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Step-by-step experimental workflow.

LC-MS/MS Conditions

The following tables provide example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bromperidol 420.1165.125
This compound 424.1169.125

Note: The exact m/z values and collision energies should be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Analysis and Quantification

The concentration of bromperidol in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of bromperidol in the unknown samples is then interpolated from this calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the assay. Key validation parameters are summarized in the table below.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of bromperidol offers significant advantages in terms of accuracy, precision, and robustness. The detailed protocol and methodologies provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate a reliable bioanalytical method for bromperidol quantification. Adherence to proper method validation guidelines is crucial to ensure the integrity and clinical utility of the generated data.

References

Troubleshooting & Optimization

Overcoming matrix effects in Bromperidol analysis with Bromperidol-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the quantitative analysis of Bromperidol, with a focus on mitigating matrix effects using Bromperidol-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Bromperidol analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Bromperidol, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to inaccurate and imprecise quantification.[1][3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]

Q2: Why is Bromperidol-d4 recommended as an internal standard for Bromperidol analysis?

A2: Bromperidol-d4 is a stable isotope-labeled (SIL) internal standard for Bromperidol. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[4] This means they co-elute with Bromperidol and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement, which ultimately improves the accuracy and precision of the results.[4]

Q3: What are the primary strategies to minimize matrix effects in Bromperidol analysis?

A3: The primary strategies to combat matrix effects include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering matrix components before analysis.[5][6]

  • Chromatographic Separation: Optimizing the LC method to separate Bromperidol from co-eluting matrix components is crucial.[3]

  • Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard like Bromperidol-d4 is highly effective in compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this approach may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed Despite Using Bromperidol-d4

Possible Causes:

  • High Concentration of Matrix Components: The sample preparation method may not be sufficiently removing interfering substances like phospholipids.

  • Co-elution of a Highly Suppressive Matrix Component: A specific compound in the matrix may be co-eluting precisely with Bromperidol and Bromperidol-d4, causing significant signal suppression.

  • Suboptimal Chromatographic Conditions: The LC method may not be adequately separating Bromperidol from the bulk of the matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • If using protein precipitation, consider switching to a more selective technique like LLE or SPE.

    • For LLE, experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction.

    • For SPE, evaluate different sorbent chemistries (e.g., polymeric reversed-phase) and optimize the wash and elution steps to remove interferences.[5][6]

  • Refine Chromatographic Method:

    • Modify the gradient profile to better separate Bromperidol from early-eluting salts and late-eluting phospholipids.

    • Experiment with different analytical columns (e.g., different C18 chemistries or particle sizes) to alter selectivity.

    • Adjust the mobile phase composition, such as the organic solvent or additives, to improve separation.[3]

  • Investigate with a Post-Column Infusion Experiment:

    • This experiment can help identify the regions in the chromatogram where significant ion suppression occurs. By infusing a constant flow of Bromperidol post-column and injecting a blank matrix extract, any dips in the baseline signal will indicate suppression zones. You can then adjust your chromatography to move the Bromperidol peak away from these regions.

Issue 2: Poor Recovery of Bromperidol and/or Bromperidol-d4 During Sample Preparation

Possible Causes:

  • Suboptimal Extraction Solvent in LLE: The chosen organic solvent may have poor partitioning for Bromperidol.

  • Incorrect pH for LLE: The pH of the aqueous sample may not be optimal for ensuring Bromperidol is in its neutral form for efficient extraction.

  • Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb Bromperidol from the SPE sorbent.

  • Incomplete Phase Separation in LLE: Emulsion formation can lead to loss of analyte.

Troubleshooting Steps:

  • Optimize LLE:

    • Test a range of extraction solvents with varying polarities.

    • Adjust the pH of the sample. For a basic drug like Bromperidol, adjusting the pH to be 2 units above its pKa will promote its neutral form, enhancing extraction into an organic solvent.

    • To break emulsions, try centrifugation at higher speeds, cooling the sample, or adding salt.[7]

  • Optimize SPE:

    • Ensure the sorbent is appropriate for the properties of Bromperidol.

    • Test different elution solvents and volumes to ensure complete elution of the analyte.

    • Make sure the sample is loaded onto the column at an appropriate flow rate.

Experimental Protocols

Representative Liquid-Liquid Extraction (LLE) Protocol for Bromperidol in Human Plasma

This protocol is a representative example based on common LLE procedures for basic drugs in plasma.

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Bromperidol-d4 internal standard working solution.

    • Add 200 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and vortex.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Representative Solid-Phase Extraction (SPE) Protocol for Bromperidol in Human Plasma

This protocol is a representative example based on common SPE procedures for drugs in plasma.

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of human plasma by adding 25 µL of Bromperidol-d4 internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Bromperidol and Bromperidol-d4 with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and vortex.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

ParameterWithout Internal StandardWith Bromperidol-d4 Internal Standard
Precision (%CV)
Low QC15-25%< 15%
Mid QC12-20%< 15%
High QC10-18%< 15%
Accuracy (%Bias)
Low QC± 20-30%± 15%
Mid QC± 15-25%± 15%
High QC± 15-20%± 15%

QC = Quality Control

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Bromperidol-d4 plasma->add_is extraction LLE or SPE add_is->extraction evap Evaporate extraction->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for Bromperidol analysis.

troubleshooting_workflow start Poor Analytical Result (e.g., Ion Suppression, Poor Recovery) check_is Is a Stable Isotope-Labeled Internal Standard (Bromperidol-d4) Used? start->check_is implement_is Implement Bromperidol-d4 check_is->implement_is No check_sample_prep Review Sample Preparation (LLE/SPE) check_is->check_sample_prep Yes end Acceptable Result implement_is->end optimize_sample_prep Optimize Extraction/Elution Solvents, pH, and Wash Steps check_sample_prep->optimize_sample_prep Inefficient check_chromatography Review LC Method check_sample_prep->check_chromatography Efficient optimize_sample_prep->end optimize_chromatography Modify Gradient, Change Column, Adjust Mobile Phase check_chromatography->optimize_chromatography Suboptimal check_chromatography->end Optimal optimize_chromatography->end

Caption: Troubleshooting logic for Bromperidol analysis issues.

References

Technical Support Center: Isotopic Interference with Bromperidol-d4 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference when using Bromperidol-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of LC-MS analysis with Bromperidol-d4?

A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (Bromperidol) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), Bromperidol-d4.[1][2] This happens because naturally occurring heavy isotopes (like ¹³C, ²H, ¹⁵N, and ⁸¹Br) in the Bromperidol molecule can result in a molecule with a mass-to-charge ratio (m/z) that is identical to or overlaps with the m/z of Bromperidol-d4.[3][4] This is particularly relevant for molecules like Bromperidol that contain bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br).[3]

Q2: Why is Bromperidol-d4 susceptible to this type of interference?

A2: The potential for isotopic interference increases with the molecular weight of the compound and the presence of elements with significant natural isotopic abundance.[2] Bromperidol contains bromine, which has a significant M+2 isotope (⁸¹Br). This, combined with the natural abundance of ¹³C, can lead to a measurable signal at the m/z of the deuterated internal standard.[3]

Q3: What are the common signs of isotopic interference in my data?

A3: Common indicators of isotopic interference include:

  • Non-linear calibration curves: Especially at higher analyte concentrations, the contribution from the analyte to the internal standard signal can cause the response ratio to plateau, leading to a non-linear or quadratic calibration curve.[3][4]

  • Inaccurate quantification: The interference can lead to an overestimation of the internal standard signal, resulting in an underestimation of the analyte concentration.[3]

  • Poor assay precision and accuracy: The variability in the interference can lead to inconsistent and unreliable results.[5]

Q4: How can I confirm that the issues I'm seeing are due to isotopic interference?

A4: To confirm isotopic interference, you can perform the following experiments:

  • Analyze a high-concentration standard of the analyte without the internal standard: Monitor the mass transition of the internal standard. Any signal detected at the retention time of the analyte is indicative of cross-contribution.

  • Vary the concentration of the internal standard: A lower concentration of the internal standard will be more susceptible to interference from a high concentration of the analyte.[3]

Troubleshooting Guide

Problem: Non-Linear Calibration Curve

If you observe a non-linear calibration curve, particularly at the upper limits of quantification, consider the following troubleshooting steps.

Workflow for Troubleshooting Non-Linearity

A Observe Non-Linear Calibration Curve B Analyze High Concentration Analyte (without IS) A->B C Monitor IS Transition B->C D Signal Detected at Analyte RT? C->D E YES: Isotopic Interference Confirmed D->E Yes F NO: Investigate Other Causes (e.g., detector saturation, matrix effects) D->F No G Implement Mitigation Strategy E->G

Caption: Troubleshooting workflow for a non-linear calibration curve.

Mitigation Strategies:

  • Monitor a Less Abundant Isotope of the Internal Standard: Instead of monitoring the most abundant precursor ion for Bromperidol-d4, select a less abundant isotopic peak (e.g., M+2 of the deuterated standard) that has minimal or no contribution from the analyte's isotopes.[3][4] This can significantly reduce the impact of the cross-signal contribution.

  • Increase the Concentration of the Internal Standard: Increasing the concentration of Bromperidol-d4 can help to overwhelm the isotopic contribution from the analyte, especially at lower analyte concentrations.[3] However, be cautious as excessively high concentrations of the internal standard can lead to ion suppression.[3]

  • Use a Non-Linear Calibration Function: If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) can be used to accurately model the calibration curve.[1][2] This approach requires careful validation to ensure it accurately reflects the instrument's response.

Problem: Inaccurate Quantification and Poor Precision

Inaccurate results and poor precision, especially at the lower and upper ends of the calibration range, can also be a symptom of isotopic interference.

Experimental Protocol: Assessing Cross-Signal Contribution

This protocol helps to quantify the extent of isotopic interference.

  • Prepare two sets of calibration standards:

    • Set A: Analyte (Bromperidol) only, at concentrations spanning the desired calibration range.

    • Set B: A fixed, typical concentration of the internal standard (Bromperidol-d4) only.

  • Analyze Set A: Inject the analyte-only standards and monitor the MRM transition for the internal standard.

  • Analyze Set B: Inject the internal standard-only sample to get a baseline response for the IS.

  • Calculate the Percent Cross-Contribution: For each concentration in Set A, calculate the percentage of the internal standard signal that is contributed by the analyte using the following formula:

    % Cross-Contribution = (Peak Area of IS transition in Analyte-only sample / Peak Area of IS in IS-only sample) * 100

Data Presentation: Quantifying Isotopic Interference

The following table presents hypothetical data from the experiment described above to illustrate the assessment of cross-signal contribution.

Bromperidol Concentration (ng/mL)IS Response in Analyte-Only Sample (Peak Area)IS-Only Sample Response (Peak Area)% Cross-Contribution
1.05050,0000.1%
10.051050,0001.0%
100.05,20050,00010.4%
500.026,50050,00053.0%
1000.054,00050,000108.0%

Logical Relationship of Mitigation Strategies

A Isotopic Interference Detected B Monitor Less Abundant IS Isotope A->B C Increase IS Concentration A->C D Use Non-Linear Calibration A->D E Improved Accuracy and Precision B->E C->E D->E

Caption: Mitigation strategies for isotopic interference.

Key Experimental Methodologies

LC-MS/MS Method for Bromperidol Analysis

The following is a representative LC-MS/MS method for the analysis of Bromperidol, which can be adapted for troubleshooting isotopic interference.[5][6][7]

ParameterRecommended Setting
LC System UPLC System
Column C18 or Phenyl-Hexyl column (e.g., 50.0 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Bromperidol: Consult literature for specific transitionsBromperidol-d4: Select a transition with at least 3 amu difference from the analyte

Sample Preparation

A common sample preparation method is protein precipitation.[8]

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Bromperidol-d4).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively identify, quantify, and mitigate isotopic interference from Bromperidol-d4 in their LC-MS analyses, leading to more accurate and reliable results.

References

Minimizing ion suppression in the ESI-MS analysis of Bromperidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS analysis of Bromperidol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Bromperidol?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Bromperidol, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Bromperidol.[1][3] In electrospray ionization (ESI), competition for charge and surface access on the ESI droplets between Bromperidol and matrix components is a primary cause of suppression.[2]

Q2: What are the common sources of ion suppression in Bromperidol analysis?

A2: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances introduced during sample preparation, such as non-volatile buffers, detergents, and plasticizers.[4] When analyzing biological samples like plasma or serum, phospholipids are a major contributor to ion suppression.[1]

Q3: How can I detect ion suppression in my Bromperidol analysis?

A3: A common method to detect and assess the extent of ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a Bromperidol standard solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the baseline signal of Bromperidol indicates the retention time at which matrix components are eluting and causing ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to troubleshooting and minimizing ion suppression during the ESI-MS analysis of Bromperidol.

Problem: Low Bromperidol Signal or High Variability in Results

This is often a primary indicator of significant ion suppression. The following steps can help identify the cause and mitigate the effect.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a leading cause of ion suppression.[1] The goal is to effectively remove interfering matrix components while maximizing the recovery of Bromperidol.

  • Recommended Action: Compare different sample preparation techniques. The choice of method can significantly impact the cleanliness of the final extract.

    • Protein Precipitation (PPT): This is a simple and fast method but often results in significant ion suppression due to the limited removal of phospholipids and other small molecules.[1] Acetonitrile is often a more effective precipitating agent than methanol or acids, leading to higher recovery and less variability.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Bromperidol into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1] A study on 38 antipsychotics, including those structurally similar to Bromperidol, utilized a straightforward LLE with methyl-tertiary-butyl-ether.[8]

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, leading to the least ion suppression.[1] It offers high selectivity and can result in a much cleaner sample extract.

Quantitative Comparison of Sample Preparation Techniques for Antipsychotics

Sample Preparation TechniqueAnalyte RecoveryIon Suppression EffectKey Considerations
Protein Precipitation (ACN) >80% for some drugs[6]High, due to residual phospholipids[1]Simple, fast, but may require further optimization or dilution.
Liquid-Liquid Extraction Good recovery with optimized solvents[8][9]Lower than PPT[1]Can be more time-consuming and require larger solvent volumes.
Solid-Phase Extraction High and reproducibleMinimalMost effective for matrix removal but requires method development.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation plays a crucial role in minimizing ion suppression by resolving Bromperidol from co-eluting matrix components.[5]

  • Recommended Action:

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between Bromperidol and the regions of ion suppression identified by the post-column infusion experiment.

    • Change the Stationary Phase: Consider a column with a different selectivity. For example, a biphenyl phase has been shown to be effective for the separation of antipsychotic drugs.

    • Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range can reduce ion suppression by improving the desolvation process and making the ESI process more tolerant to non-volatile species.[2][10]

Step 3: Adjust Mass Spectrometer and Ion Source Parameters

While less impactful than sample preparation and chromatography, optimizing MS parameters can help mitigate ion suppression.

  • Recommended Action:

    • Optimize ESI Source Conditions: Adjust parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to ensure optimal and stable ionization of Bromperidol.

    • Consider an Alternative Ionization Technique: If significant ion suppression persists with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative. APCI is generally less susceptible to ion suppression from non-volatile matrix components.[11]

Logical Workflow for Troubleshooting Ion Suppression

The following diagram illustrates a logical workflow for addressing ion suppression issues in the ESI-MS analysis of Bromperidol.

IonSuppressionTroubleshooting Start Start: Low Bromperidol Signal or High Variability SamplePrep Step 1: Evaluate & Optimize Sample Preparation Start->SamplePrep PPT Protein Precipitation (PPT) SamplePrep->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Most Effective Chromatography Step 2: Optimize Chromatographic Conditions PPT->Chromatography If suppression persists LLE->Chromatography If suppression persists SPE->Chromatography If further optimization needed Gradient Modify Gradient Profile Chromatography->Gradient Column Change Stationary Phase Chromatography->Column FlowRate Reduce Flow Rate Chromatography->FlowRate MS_Params Step 3: Adjust MS & Ion Source Parameters Gradient->MS_Params Column->MS_Params FlowRate->MS_Params ESI_Optimize Optimize ESI Source MS_Params->ESI_Optimize APCI Consider APCI MS_Params->APCI End End: Optimized Method with Minimized Ion Suppression ESI_Optimize->End APCI->End

A logical workflow for troubleshooting ion suppression in Bromperidol analysis.

Detailed Experimental Protocols

The following are example protocols for common sample preparation techniques, derived from methods used for antipsychotic drugs.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a fast and simple method for sample clean-up.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation

PPT_Workflow Start Start: Plasma Sample (100 µL) AddACN Add Acetonitrile (300 µL) Start->AddACN Vortex Vortex (1 min) AddACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Optional) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Transfer->Reconstitute Directly if no evaporation Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

A typical workflow for protein precipitation sample preparation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to PPT.

  • Sample Preparation:

    • To a glass tube, add 500 µL of plasma sample.

    • Add an appropriate internal standard.

    • Add 50 µL of 1M sodium hydroxide to basify the sample.

    • Add 3 mL of an appropriate organic solvent (e.g., methyl-tertiary-butyl-ether or a mixture of hexane and isoamyl alcohol).[8]

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Organic Phase Transfer:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the most thorough sample clean-up.

  • Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Bromperidol and other analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Example LC-MS/MS Parameters for Bromperidol

The following table provides example starting parameters for the LC-MS/MS analysis of Bromperidol, based on published methods for antipsychotics.[12][13]

ParameterRecommended Setting
LC Column C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode ESI Positive
MRM Transition Consult literature for specific transitions for your instrument
Internal Standard A stable isotope-labeled analog of Bromperidol or a structurally similar compound (e.g., d8-Brexpiprazole has been used).[12]

References

Technical Support Center: Bromperidol-d4-1 Internal Standard Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the internal standard (IS) response of Bromperidol-d4-1 during bioanalytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, an IS is added at a known concentration to all samples, including calibration standards and quality controls.[1] Its primary role is to compensate for variability that can occur during various stages of the analytical workflow, such as sample preparation, injection volume inconsistencies, and matrix effects in the mass spectrometer.[1][2][3][4] Because SIL internal standards like this compound have nearly identical physicochemical properties to the analyte (Bromperidol), they are expected to behave similarly throughout the entire analytical process, thus providing a more accurate quantification.[1]

Q2: What is considered an acceptable level of variability for an internal standard response?

While there is no universally fixed rule, a common practice in many laboratories is to investigate internal standard responses that fall outside the range of 50% to 150% of the mean IS response of the calibration standards and quality controls in an analytical run.[1] However, it is crucial for each laboratory to establish its own pre-determined criteria for identifying samples with significant IS response deviation. The 2019 FDA guidance suggests that if the IS response variability in incurred samples is less than that observed in the calibrators and QCs, it is unlikely to impact the results.

Q3: What are the common causes of this compound internal standard response variability?

Excessive variability in the internal standard response can stem from several sources. These can be broadly categorized as:

  • Human Errors: Inconsistent or incorrect spiking of the IS into samples (e.g., missed or double spiking).[5]

  • Sample Preparation Issues: Inconsistent extraction recovery between samples.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[6][7] This can be lot-dependent or specific to an individual subject's sample.

  • Instrument-Related Issues:

    • Inconsistent injection volumes.[2]

    • Instrument drift or charging effects.[1]

    • Malfunctioning equipment.[8]

  • Ionization Competition: The analyte (Bromperidol) and the internal standard (this compound) may compete for ionization, especially if there are large variations in the analyte concentration.[9]

  • Cross-Interference: The analyte signal may be contributing to the internal standard signal, or vice-versa.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting IS Response Across an Analytical Run

This section provides a systematic approach to troubleshooting inconsistent or drifting internal standard responses observed during an analytical run.

Experimental Protocol: Root Cause Analysis of IS Variability

  • Visual Review: Plot the this compound peak area against the injection sequence number. Observe any trends, such as a gradual decrease or increase in response, or random, significant deviations for individual samples.

  • Re-injection Analysis: Re-inject the affected samples, along with a set of QCs.

    • If the IS response is consistent upon re-injection: The issue is likely related to the initial injection (e.g., autosampler error) or instrument conditions at that time.

    • If the IS response remains variable upon re-injection: The problem is likely related to the sample preparation/extraction process or matrix effects.[1]

  • Extraction Investigation (if indicated by re-injection):

    • Review the sample extraction procedure for any potential inconsistencies.

    • Prepare a new set of dilutions from the original sample and re-extract.

    • If the problem persists, consider optimizing the extraction method (see Issue 2).

Troubleshooting Flowchart for Inconsistent IS Response

G start Inconsistent IS Response Observed visual_review Plot IS Area vs. Injection Sequence start->visual_review reinject Re-inject Affected Samples & QCs visual_review->reinject consistent_reinject IS Response Consistent? reinject->consistent_reinject injection_issue Root Cause: Injection/Instrument Error consistent_reinject->injection_issue Yes extraction_issue Root Cause: Extraction or Matrix Effect consistent_reinject->extraction_issue No review_extraction Review Extraction Protocol extraction_issue->review_extraction optimize_extraction Optimize Extraction Method review_extraction->optimize_extraction

Caption: Troubleshooting workflow for inconsistent internal standard response.

Issue 2: High IS Variability in Unknown Samples Compared to Standards and QCs

This often points towards matrix effects that are specific to the study samples and not present in the pooled matrix used for calibration standards and QCs.

Experimental Protocol: Investigating and Mitigating Matrix Effects

  • Post-Extraction Spiking Analysis:

    • Extract blank matrix from several different sources (individual subjects).

    • Spike this compound into the extracted blank matrix at the working concentration.

    • Also, prepare a solution of this compound in the final reconstitution solvent at the same concentration.

    • Compare the peak areas. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

  • Method Optimization to Reduce Matrix Effects:

    • Sample Cleanup: Improve the sample extraction method to better remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Modify the LC method to chromatographically separate the interfering matrix components from this compound. Ensure that this compound and Bromperidol co-elute as closely as possible to ensure they are subjected to the same matrix effects.[10]

    • Dilution: Diluting the sample with a blank matrix or solvent can sometimes mitigate matrix effects.[11]

Quantitative Data Summary: Matrix Effect Assessment

ParameterCalculationIndication
Matrix Factor (MF) (Peak response in presence of matrix) / (Peak response in absence of matrix)MF < 1: Ion SuppressionMF > 1: Ion Enhancement
IS-Normalized MF (Matrix Factor of Analyte) / (Matrix Factor of IS)Value should be close to 1 for effective compensation.
Coefficient of Variation (%CV) (Standard Deviation of MF) / (Mean MF) * 100High %CV across different matrix lots indicates significant variability in matrix effects.
Issue 3: Abrupt, Non-random Shifts in IS Response

Sudden changes in the internal standard response can indicate a systematic issue.

Troubleshooting Steps:

  • Check Reagents and Solutions:

    • Verify the concentration and stability of the this compound stock and working solutions.

    • Ensure fresh mobile phases and reconstitution solvents are being used.

  • Instrument Performance Check:

    • Review instrument logs for any error messages.

    • Check for leaks in the LC system.

    • Ensure the mass spectrometer source is clean. A dirty source can lead to a gradual or abrupt decline in signal.

  • Evaluate Cross-Interference:

    • According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[5]

    • The contribution of the analyte to the internal standard signal should be ≤ 5% of the IS response.[5]

Logical Diagram for Investigating Abrupt IS Response Shifts

G start Abrupt Shift in IS Response check_solutions Verify IS Stock & Working Solutions start->check_solutions check_instrument Check Instrument Performance (Leaks, Source Cleanliness) start->check_instrument check_interference Evaluate Analyte/IS Cross-Interference start->check_interference root_cause Identify Root Cause check_solutions->root_cause check_instrument->root_cause check_interference->root_cause remedy_solution Prepare Fresh Solutions root_cause->remedy_solution Solution Issue remedy_instrument Perform Instrument Maintenance root_cause->remedy_instrument Instrument Issue remedy_method Re-evaluate & Optimize Method root_cause->remedy_method Interference Issue

References

Optimizing extraction recovery of Bromperidol from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bromperidol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction recovery of Bromperidol from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Bromperidol from biological samples?

A1: The most frequently used techniques for Bromperidol extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), as they provide the most thorough sample clean-up.[1] Protein Precipitation (PPT) is another option, though it may offer lower recovery rates compared to LLE and SPE.[2] The choice of method often depends on the sample matrix, required cleanliness of the extract, and the analytical technique being used (e.g., LC-MS/MS).[1][3]

Q2: Which biological matrices are considered complex for Bromperidol analysis?

A2: Complex matrices for Bromperidol analysis typically include blood, plasma, urine, and vitreous humour.[3][4][5] These matrices contain numerous endogenous substances like proteins, phospholipids, and salts that can interfere with the extraction and analysis, leading to issues like matrix effects.[6][7]

Q3: What is the 'matrix effect' and how can it affect my results?

A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression or enhancement, which adversely affects the accuracy and precision of quantitation in LC-MS/MS analysis.[6][7] Matrix effects can even alter the retention time and peak shape of the analyte.[6]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, you can:

  • Improve sample clean-up: Employ more rigorous extraction methods like SPE or LLE to remove interfering components.[1][8]

  • Optimize chromatography: Adjust the chromatographic conditions to separate Bromperidol from matrix components.[9]

  • Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for matrix effects.[6]

  • Change the ionization source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[8]

Q5: What are the key validation parameters for a Bromperidol extraction method?

A5: According to international guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[10]

  • Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.[10][12]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low Extraction Recovery

Q: My Bromperidol recovery is consistently low. What are the potential causes and solutions?

A: Low recovery rates can stem from several factors throughout the extraction process. Here are some common causes and their respective solutions:

  • Incomplete Extraction: The chosen solvent may not be optimal for Bromperidol.

    • Solution: Adjust the solvent's polarity. For LLE, test different organic solvents and pH conditions. For SPE, ensure the elution solvent is strong enough to desorb the analyte completely from the sorbent.[14] It may also be necessary to increase the volume of the elution solvent.[14][15]

  • Analyte Loss During Clean-up (SPE): The analyte may be eluting prematurely during the wash step or be irreversibly bound to the sorbent.

    • Solution: Optimize the wash solvent by ensuring it is strong enough to remove interferences without eluting the analyte.[16] You can test the elutropic strength of the wash solvent in increments. Also, ensure the sample pH is correctly adjusted before loading to maximize retention on the SPE sorbent.[16][17]

  • Analyte Degradation: Bromperidol may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).

    • Solution: If degradation is suspected, consider adding antioxidants, protecting samples from light, or performing extractions at lower temperatures.[14]

  • Evaporation Issues: If a solvent evaporation step is used, Bromperidol may be lost due to high temperatures or excessive drying.[15]

    • Solution: Carefully control the temperature during evaporation and avoid complete dryness if possible. Reconstitute the sample immediately after drying.[15]

Workflow for Troubleshooting Low Recovery

LowRecoveryTroubleshooting cluster_extraction Extraction Optimization cluster_spe SPE Optimization cluster_evaporation Evaporation Control cluster_degradation Stability Check Start Low Recovery Detected Check_Extraction Review Extraction Step Start->Check_Extraction Check_SPE Review SPE Steps Start->Check_SPE Check_Evaporation Review Evaporation Step Start->Check_Evaporation Check_Degradation Investigate Analyte Degradation Start->Check_Degradation Opt_Solvent Optimize Solvent/pH Check_Extraction->Opt_Solvent Inc_Volume Increase Solvent Volume Check_Extraction->Inc_Volume Opt_Wash Optimize Wash Solvent Check_SPE->Opt_Wash Opt_Elution Optimize Elution Solvent Check_SPE->Opt_Elution Check_pH Verify Sample pH Check_SPE->Check_pH Add_Soak Add Soak Step Check_SPE->Add_Soak Control_Temp Control Temperature Check_Evaporation->Control_Temp Avoid_Dryness Avoid Complete Dryness Check_Evaporation->Avoid_Dryness Protect_Sample Protect from Light/Heat Check_Degradation->Protect_Sample Add_Antioxidant Add Antioxidants Check_Degradation->Add_Antioxidant Solution_Found Implement Solution & Re-validate Opt_Solvent->Solution_Found Inc_Volume->Solution_Found Opt_Wash->Solution_Found Opt_Elution->Solution_Found Check_pH->Solution_Found Add_Soak->Solution_Found Control_Temp->Solution_Found Avoid_Dryness->Solution_Found Protect_Sample->Solution_Found Add_Antioxidant->Solution_Found

Caption: Troubleshooting workflow for low Bromperidol recovery.

High Matrix Effects

Q: I'm observing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I address this?

A: High matrix effects can severely compromise the reliability of your quantitative data. Consider the following strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components.

    • Solution: Switch from a simple method like protein precipitation to a more selective one like SPE or LLE.[1][8] If you are already using SPE, try a different sorbent chemistry (e.g., mixed-mode or ion-exchange) to achieve better separation of matrix components from Bromperidol.[18]

  • Chromatographic Separation: Ensure that your HPLC/UHPLC method is adequately separating Bromperidol from co-eluting matrix components, particularly phospholipids.

    • Solution: Modify the gradient, change the mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).[18]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: Dilute the final extract before injection. This is a simple approach but may compromise the limit of quantitation if Bromperidol concentrations are very low.[8]

General Extraction Method Selection Workflow

ExtractionSelection Start Start: Define Analytical Needs Matrix_Complexity Assess Matrix Complexity Start->Matrix_Complexity Required_Cleanliness Required Extract Cleanliness? Matrix_Complexity->Required_Cleanliness High Complexity PPT Protein Precipitation (PPT) - Fast, simple - Lower cleanliness Matrix_Complexity->PPT Low Complexity Required_Cleanliness->PPT Moderate LLE Liquid-Liquid Extraction (LLE) - Good cleanliness - Solvent intensive Required_Cleanliness->LLE High SPE Solid-Phase Extraction (SPE) - Highest cleanliness - Method development required Required_Cleanliness->SPE Very High Final_Method Final Method Selection PPT->Final_Method LLE->Final_Method SPE->Final_Method

Caption: Decision workflow for selecting an extraction method.

Quantitative Data Summary

The following tables summarize reported recovery data for Bromperidol from various studies.

Table 1: Bromperidol Extraction Recovery from Plasma

Extraction MethodAnalytical TechniqueRecovery (%)Reference
Liquid-Liquid Extraction (Chloroform-Hexane)HPLC-UV96 - 100[19]
Liquid-Liquid Extraction (Ether)Radioimmunoassay (RIA)103 - 106[20]

Experimental Protocols

Below are detailed methodologies for common Bromperidol extraction techniques. These should be considered as starting points and may require further optimization for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is based on the method described by Yasui-Furukori et al. for the analysis of Bromperidol in plasma.[19]

Materials:

  • Plasma sample

  • Chloroform-hexane (30:70 v/v) extraction solvent

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 1 mL of plasma into a clean glass centrifuge tube.

  • Add a specified volume of internal standard, if used.

  • Add an appropriate volume of an alkalinizing agent to raise the pH (e.g., NaOH solution).

  • Add 5 mL of the chloroform-hexane (30:70 v/v) extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and inject the sample into the analytical system.

Protocol 2: Solid-Phase Extraction (SPE) - General Workflow

This is a generic workflow for developing an SPE method for a basic compound like Bromperidol from a biological matrix.[17][21][22]

Materials:

  • SPE Cartridge (e.g., C18, Mixed-Mode Cation Exchange)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water or buffer)

  • Wash Solvent (e.g., Water/Methanol mixture)

  • Elution Solvent (e.g., Methanol with 2% ammonium hydroxide)[22]

  • SPE Manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of water or an appropriate buffer (e.g., phosphate buffer) to prepare the sorbent for the sample. The pH should be adjusted to be at least 2 pH units below the pKa of Bromperidol to ensure it is in its ionized form for retention on a cation-exchange sorbent.[17]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min).[15]

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., water, followed by a low percentage of methanol in water) to remove hydrophilic interferences. This step must be optimized to avoid premature elution of Bromperidol.[16][23]

  • Elution: Elute Bromperidol from the cartridge using a strong organic solvent. For a basic compound, adding a small amount of a base (e.g., ammonium hydroxide) to the solvent can improve recovery.[22] Collect the eluate in a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Wet the sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash (Remove Interferences) Load->Wash Retain analyte Elute 5. Elute (Collect Bromperidol) Wash->Elute Remove impurities Analyze 6. Evaporate & Reconstitute for Analysis Elute->Analyze Isolate analyte

Caption: The six key steps of a Solid-Phase Extraction workflow.

Protocol 3: Protein Precipitation (PPT)

PPT is a fast but generally less clean method compared to LLE and SPE.[2][24]

Materials:

  • Plasma or serum sample

  • Precipitating agent (e.g., ice-cold Acetonitrile, Methanol, or Perchloric Acid)[24]

  • Centrifuge (refrigerated, if possible)

Procedure:

  • Pipette a known volume of plasma or serum (e.g., 200 µL) into a microcentrifuge tube.

  • Add the precipitating agent. A common ratio is 3:1 or 4:1 of solvent to sample volume (e.g., 600-800 µL of Acetonitrile).[24]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains Bromperidol, and transfer it to a clean tube for analysis or further processing.

References

Technical Support Center: Bromperidol-d4-1 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Bromperidol-d4-1 purity on quantitative accuracy. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

The purity of the internal standard (IS), this compound, is critical for accurate and reproducible quantitative results. Impurities can lead to a variety of analytical issues. This guide will help you identify and resolve common problems related to IS purity.

Issue Potential Cause Related to this compound Purity Recommended Solution
Inaccurate Quantification (Overestimation of Analyte) The this compound internal standard is contaminated with unlabeled Bromperidol.1. Assess IS Purity: Analyze a high-concentration solution of this compound alone and monitor the mass transition for unlabeled Bromperidol. The response should be negligible. 2. Source High-Purity IS: Procure this compound with a certified isotopic purity of ≥98%. 3. Mathematical Correction: If a new standard is unavailable, a correction factor can be applied, but this is not ideal for regulated bioanalysis.
Poor Linearity of Calibration Curve (Non-linear response at low concentrations) Unlabeled Bromperidol in the IS contributes to the analyte signal, especially at the lower limit of quantification (LLOQ).[1]1. Verify IS Contribution: Prepare a zero sample (blank matrix + IS) and check for a significant response in the analyte channel. The response should be less than 20% of the LLOQ response. 2. Increase LLOQ: If the interference is consistent, raising the LLOQ may be a viable short-term solution. 3. Change IS Lot: A different manufacturing lot of this compound may have a lower level of the unlabeled impurity.
Variable IS Response Across Samples Potential for back-exchange of deuterium atoms with protons from the sample matrix or mobile phase, especially if the labeling position is labile.1. Evaluate Label Stability: Assess the stability of the deuterated label by incubating this compound in the sample matrix at various pH values and temperatures and monitoring for any loss of deuterium. 2. Optimize pH: Adjust the pH of the mobile phase and sample preparation solutions to minimize the potential for H-D exchange. Generally, neutral or slightly acidic conditions are preferred.
Unexpected Peaks in the Chromatogram The this compound standard may contain synthesis-related impurities that are structurally similar to Bromperidol or other sample components.1. Characterize Impurities: Use high-resolution mass spectrometry (HRMS) to identify the mass of the unknown peaks and compare them to known Bromperidol impurities. 2. Chromatographic Separation: Modify the LC gradient or column chemistry to resolve the impurity peak from the analyte and IS peaks.
Inconsistent Results Between Batches Different lots of this compound may have varying purity profiles.1. Qualify New IS Lots: Before use in a new study, perform a comparative analysis of the new lot against the old lot to ensure consistent performance. 2. Maintain Records: Keep detailed records of the certificate of analysis for each lot of internal standard used.

Frequently Asked Questions (FAQs)

Q1: What is the ideal isotopic purity for this compound to be used as an internal standard?

For reliable quantitative analysis, it is recommended to use this compound with an isotopic purity of ≥98%.[2][3] High isotopic purity minimizes the contribution of the unlabeled analyte to the signal, which is crucial for accuracy, especially at low concentrations.

Q2: My this compound contains a small amount of unlabeled Bromperidol. Can I still use it?

While not ideal, it may be possible to use the standard if the contribution of the unlabeled analyte is minimal and consistent. A common acceptance criterion is that the response of the unlabeled analyte in a zero sample (blank matrix spiked with IS) should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). However, for regulated bioanalysis, it is strongly recommended to use an internal standard with the highest possible purity.

Q3: Where are the deuterium atoms located in this compound, and is there a risk of back-exchange?

The systematic name for Bromperidol-d4 is 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone, indicating that the four deuterium atoms are located on the piperidine ring. Deuterium atoms on a saturated carbocyclic ring are generally stable under typical LC-MS conditions. However, it is always good practice to assess the stability of the label during method development, especially if the samples will be subjected to harsh pH or temperature conditions during preparation.

Q4: What are some common impurities I might find in my this compound standard?

Besides the unlabeled analyte, impurities can arise from the synthetic process. For Bromperidol, known impurities include precursors and byproducts of the condensation and alkylation reactions used in its synthesis. It is important to source your internal standard from a reputable supplier who provides a certificate of analysis detailing the purity and any identified impurities.

Q5: How can I check the purity of my this compound internal standard?

You can assess the purity by preparing a high-concentration solution of the internal standard in a suitable solvent and analyzing it by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled Bromperidol. This will allow you to determine the relative response of the unlabeled analyte impurity. For a more comprehensive analysis, high-resolution mass spectrometry (HRMS) can be used to identify and quantify other potential impurities.

Experimental Protocol: Quantitative Analysis of Bromperidol in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the quantification of Bromperidol in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Bromperidol reference standard

  • This compound internal standard (isotopic purity ≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions

  • Bromperidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Bromperidol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Bromperidol Working Solutions: Prepare serial dilutions of the Bromperidol stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge before injection.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Bromperidol: Q1/Q3 (e.g., m/z 420.1 -> 165.1)

    • This compound: Q1/Q3 (e.g., m/z 424.1 -> 165.1) (Note: MRM transitions should be optimized for the specific instrument used)

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

  • Determine the concentration of Bromperidol in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of Bromperidol.

purity_impact cluster_purity Internal Standard Purity cluster_issues Potential Analytical Issues cluster_results Impact on Quantitative Accuracy high_purity High Purity this compound (≥98%) no_interference Minimal Signal Interference high_purity->no_interference low_purity Low Purity this compound (<98%, contains unlabeled Bromperidol) interference Signal Interference at Analyte m/z low_purity->interference accurate Accurate & Reproducible Results no_interference->accurate non_linearity Non-linearity at LLOQ interference->non_linearity inaccurate Inaccurate Results (Overestimation of Analyte) interference->inaccurate non_linearity->inaccurate

Caption: Impact of this compound purity on analytical accuracy.

References

Best practices for the storage and handling of deuterated analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated analytical standards. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated analytical standards?

A1: To ensure long-term stability and purity, deuterated standards should be stored in cool, dry conditions, protected from moisture and light.[1] For optimal preservation, it is recommended to store them under an inert gas environment, such as argon or nitrogen, to prevent hydrogen-deuterium exchange.[1] Always refer to the certificate of analysis (CoA) for specific storage temperature recommendations, which may range from room temperature to frozen depending on the compound's volatility.[2][3]

Q2: How should I handle deuterated standards upon receipt and during use?

A2: Upon receipt, allow the container to reach room temperature before opening to prevent condensation, which could introduce moisture.[3] When preparing solutions, minimize the exposure of the standard to the atmosphere to reduce the risk of moisture absorption and potential degradation. For volatile compounds, it is crucial to keep the standards at their recommended storage temperature until the moment of use and avoid warming them to room temperature before opening the container to prevent evaporative losses.[4]

Q3: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?

A3: Hydrogen-deuterium exchange is a process where deuterium atoms on the standard molecule are replaced by protons from the surrounding environment, such as residual water in solvents or atmospheric moisture.[5] This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analysis. To minimize H/D exchange:

  • Store standards in a dry, inert atmosphere.[1]

  • Use high-purity, anhydrous solvents for reconstitution.

  • Avoid acidic or basic solutions, as they can catalyze the exchange.[6]

  • Ensure the deuterium label is not on an exchangeable site, such as an -OH or -NH group.[1][5]

Q4: What is the recommended isotopic purity for deuterated standards?

A4: It is best to use deuterated compounds with an isotopic enrichment of at least 98% to minimize background interference and ensure clear mass separation during analysis.[1] High-purity standards improve data quality and reliability in analytical workflows like LC-MS.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Improper solvent choice for the analytical method.Ensure the solvent used to dissolve the standard is compatible with the mobile phase. A solvent with a different polarity can cause peak distortion.
Loss of Signal Intensity Over Time Degradation of the standard due to improper storage (e.g., exposure to light or elevated temperatures).Review storage conditions and ensure the standard is protected from light and stored at the recommended temperature. Prepare fresh working solutions more frequently.
Inaccurate Quantification Hydrogen-deuterium exchange leading to a decrease in isotopic purity.Use anhydrous solvents and minimize exposure to moisture. Verify that the labeling position is on a non-exchangeable site.[5] Consider using a standard with a ¹³C or ¹⁵N label, which are not susceptible to exchange.[5][7]
Partial dissolution of the standard if stored at a lower than recommended temperature.If a standard has been stored at a lower temperature than specified, allow it to come to room temperature and sonicate for 10-15 minutes to ensure complete dissolution before use.[2][3]
Chromatographic Separation of Analyte and Deuterated Standard The "isotope effect," where the deuterated standard has a slightly different retention time than the unlabeled analyte due to differences in lipophilicity.[8]This can lead to differential matrix effects.[9] To overcome this, consider using a column with lower resolution to achieve co-elution or using a stable isotope-labeled internal standard with ¹³C or ¹⁵N instead of deuterium.[8]
Unexpected Peaks in the Mass Spectrum Contamination of the standard or solvent.Use high-purity solvents and clean laboratory equipment. Check for potential contaminants in the blank solvent.
Decomposition of the solvent (e.g., deuterated chloroform can decompose into reactive products).[10]Use freshly opened, high-quality deuterated solvents. If sensitive samples are being analyzed, consider purifying the solvent before use.[10]

Experimental Protocols

General Protocol for Preparation of a Stock Solution
  • Equilibration: Allow the container of the deuterated standard to warm to ambient temperature before opening to prevent moisture condensation.[3]

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the standard is freely soluble and that is compatible with the intended analytical method. Refer to the table below for common deuterated solvents and their properties.

  • Weighing: If the standard is a solid, accurately weigh the required amount using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the weighed standard in the chosen solvent in a calibrated volumetric flask.

  • Homogenization: Ensure the standard is completely dissolved by vortexing or sonicating the solution.[2]

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial with a PTFE-lined cap) at the recommended temperature.[2]

Data Presentation

Table 1: Common Deuterated Solvents for Analytical Standards
SolventFormulaCommon UseBoiling Point (°C)Residual Proton Signal (ppm)
Deuterated ChloroformCDCl₃General organic compounds[11]61~7.26[12]
Deuterated MethanolCD₃ODPolar compounds[13]65~3.31[11][12]
Deuterium OxideD₂OWater-soluble compounds, analysis of exchangeable protons[12]101~4.80[11]
Deuterated DMSODMSO-d₆Polar and ionic compounds, biological and drug studies[11][12][13]189~2.50[12]
Acetone-d₆(CD₃)₂COSuitable for both ¹H and ¹³C NMR spectroscopy56~2.05
Acetonitrile-d₃CD₃CNCommon solvent in chromatography82~1.94
Tetrahydrofuran-d₈C₄D₈OSamples sensitive to residual protons66~1.72, ~3.58

Visualizations

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling for Use A Receive Standard B Check CoA for Storage Temp A->B E Equilibrate to Room Temp Before Opening C Store in Cool, Dry, Dark Place B->C D Inert Gas Overlay (Optional but Recommended) C->D F Select Appropriate Anhydrous Solvent E->F G Prepare Stock Solution F->G H Store Working Solutions Properly G->H

Caption: General workflow for the storage and handling of deuterated standards.

Solvent_Selection A Is the analyte polar? B Is the analyte non-polar? A->B No D Consider D₂O, CD₃OD, DMSO-d₆ A->D Yes C Is the experiment NMR or LC-MS? B->C No E Consider CDCl₃, Acetone-d₆ B->E Yes F Ensure solvent compatibility with mobile phase C->F LC-MS G Select solvent that does not interfere with analyte signals C->G NMR D->C E->C

Caption: Decision tree for selecting an appropriate solvent.

References

Validation & Comparative

A Comparative Guide to Deuterated Internal Standards for Antipsychotic Analysis: Bromperidol-d4 vs. Haloperidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of antipsychotic drugs by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. These internal standards help to correct for variations in sample preparation, chromatography, and ionization. Among the choices for butyrophenone antipsychotics, deuterated analogs such as Bromperidol-d4 and Haloperidol-d4 are often considered. This guide provides a comparative overview of these two internal standards, supported by available experimental data, to aid researchers in selecting the appropriate standard for their analytical needs.

Performance Data Overview

An extensive review of published literature reveals that Haloperidol-d4 is a widely used and well-characterized internal standard for the analysis of a variety of antipsychotic drugs, including haloperidol itself and other structurally related and unrelated compounds. In contrast, there is a notable lack of published data on the use and performance of Bromperidol-d4 as an internal standard.

The following table summarizes the available quantitative performance data for Haloperidol-d4 from a representative validated LC-MS/MS method for the analysis of multiple antipsychotics.[1]

Performance ParameterHaloperidol-d4Bromperidol-d4
Internal Standard-Normalized Matrix Effect 96.3% - 115%No data available
Extraction Recovery 88.1% - 107%No data available
Intra-day Precision (CV%) 1.82% - 13.5%No data available
Inter-day Precision (CV%) 5.69% - 14.7%No data available
Accuracy (Relative Error %) Within ± 13.5%No data available

Note: The data for Haloperidol-d4 is derived from a method where it was used as one of several stable isotope-labeled internal standards for a panel of eight antipsychotics. The performance metrics reflect the overall method's reliability when standardized with these internal standards. One study was found to quantify Bromperidol using Haloperidol-d4 as an internal standard, and the accuracy for Bromperidol was reported to be within ±15% (±20% at the lower limit of quantification).[2] However, this does not reflect the performance of Bromperidol-d4 as an internal standard itself.

Experimental Protocols

A detailed experimental protocol for the analysis of antipsychotics using Haloperidol-d4 as an internal standard is provided below, based on established methodologies.[1][2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human serum in a microcentrifuge tube, add 20 µL of an internal standard working solution containing Haloperidol-d4.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm × 3.0 mm, 5 µm).

    • Mobile Phase: A gradient elution using 2 mM aqueous ammonium formate and methanol.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Haloperidol: Precursor ion > Product ion (specific m/z values to be optimized).

      • Haloperidol-d4: Precursor ion > Product ion (specific m/z values to be optimized, typically +4 Da shift from the unlabeled analyte).

Workflow and Biological Context

To visualize the analytical process and the biological target of these antipsychotics, the following diagrams are provided.

Antipsychotic Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add Internal Standard (Haloperidol-d4) Sample->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calculation Concentration Calculation Integration->Calculation Result Final Result Calculation->Result

Caption: Experimental workflow for the quantitative analysis of antipsychotics using an internal standard.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Caption: Simplified signaling pathway of the Dopamine D2 receptor, the primary target of many antipsychotic drugs.

Conclusion

Based on the currently available scientific literature, Haloperidol-d4 is a well-established and validated internal standard for the LC-MS/MS analysis of antipsychotic drugs. Its performance characteristics, including matrix effects, recovery, precision, and accuracy, have been documented in various studies, demonstrating its suitability for routine therapeutic drug monitoring and clinical research.

Conversely, there is a significant lack of published data regarding the use and validation of Bromperidol-d4 as an internal standard. While it is structurally similar to Haloperidol and its deuterated analog would be expected to perform adequately, the absence of validation data makes it a less substantiated choice for researchers aiming to develop robust and defensible analytical methods.

Recommendation: For researchers and scientists developing methods for the quantitative analysis of antipsychotics, Haloperidol-d4 is the recommended internal standard due to the wealth of supporting validation data and its proven track record in the field. The use of Bromperidol-d4 would necessitate a full method validation to establish its performance characteristics, for which there is currently no public reference data. The importance of using a thoroughly validated internal standard cannot be overstated, as it is fundamental to the accuracy and reliability of the final reported concentrations.[3][4]

References

Comparative Analysis of Internal Standards for the Quantification of Bromperidol in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the selection and cross-validation of internal standards for the accurate quantification of the antipsychotic agent Bromperidol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the development and validation of robust bioanalytical methods, the choice of a suitable internal standard (IS) is paramount to ensure accuracy, precision, and reliability of quantitative results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variations. This guide provides a comparative overview of different internal standards that have been utilized in the quantification of Bromperidol in biological matrices, supported by experimental data from various studies.

Experimental Methodologies

The following sections detail the experimental protocols for the analysis of Bromperidol using different internal standards. These methods are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly selective and sensitive technique for quantifying drugs in complex biological fluids.[1]

Method A: Haloperidol-d4 as Internal Standard

This method is part of a broader analytical panel for the quantification of multiple antipsychotic drugs in blood samples.[2]

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed. To 0.1 mL of a blood sample, 10 µL of the internal standard solution (haloperidol-d4, 1 µg/mL) is added. After the addition of 0.2 mL of Trizma buffer, the sample is extracted with 1 mL of 1-chlorobutane by shaking for 5 minutes. Following centrifugation, the organic layer is separated and evaporated to dryness under nitrogen. The residue is then reconstituted in a solution of acetonitrile with 0.1% formic acid and an ammonium formate buffer.[2]

  • Chromatography: The separation is performed on a high-performance liquid chromatography (HPLC) system.[2] While the specific column was not detailed in the provided information, C18 columns are commonly used for such analyses.[3][4]

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode.[2]

Method B: d8-Brexpiprazole as Internal Standard

This approach also involves the simultaneous analysis of a panel of antipsychotic drugs in human plasma.

  • Sample Preparation: A protein precipitation method is utilized. To 50 µL of plasma, a precipitating solution containing the internal standard, d8-Brexpiprazole, is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then analyzed.

  • Chromatography: An ACQUITY UPLC I-Class System with an XSelect HSS C18 SB XP Column (2.1 mm x 30 mm, 2.5 µm) is used. The mobile phase consists of a gradient of 2 mM ammonium acetate in water with 0.1% formic acid and 2 mM ammonium acetate in methanol with 0.1% formic acid. The flow rate is 0.600 mL/min.

  • Mass Spectrometry: A Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with positive electrospray ionization (ESI+) is used for detection in MRM mode.

Method C: Droperidol as Internal Standard

While this method was validated for the structurally similar compound haloperidol, it provides a relevant example of using a non-isotopically labeled analogue as an internal standard.[5]

  • Sample Preparation: Plasma protein precipitation with acetonitrile containing the internal standard, droperidol, is performed, followed by a double-step liquid-liquid extraction with a hexane:chloroform mixture.[5]

  • Chromatography: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used. Isocratic elution is carried out with a mobile phase of 0.1% (v/v) trifluoroacetic acid in a mixture of deionized water, methanol, and acetonitrile.[5]

  • Detection: A diode-array detector (DAD) is used for quantification.[5]

Performance Comparison of Internal Standards

The selection of an internal standard is critical and should be based on its ability to track the analyte of interest throughout the analytical process. Ideally, a stable isotope-labeled version of the analyte is the gold standard. When this is not available, a structurally similar compound can be used. The following tables summarize the available validation data for the different internal standards used in the analysis of Bromperidol.

Table 1: General Validation Parameters

ParameterMethod A (Haloperidol-d4)[2]Method B (d8-Brexpiprazole)Method C (Droperidol)[5]
Analyte BromperidolBromperidolHaloperidol
Internal Standard Haloperidol-d4d8-BrexpiprazoleDroperidol
Matrix BloodHuman PlasmaRat Plasma
Instrumentation LC-MS/MSLC-MS/MSRP-HPLC-DAD

Table 2: Quantitative Performance Comparison

Validation ParameterMethod A (Haloperidol-d4)[2]Method B (d8-Brexpiprazole)Method C (Droperidol)[5]
Linearity Range Subtherapeutic to toxic concentrations2.88–480 ng/mL0.060–12.1 µg/mL (for Haloperidol)
Lower Limit of Quantification (LLOQ) Lowest concentration of the calibration curve2.88 ng/mL56.1 ng/mL (for Haloperidol)
Accuracy (% Bias) Within ±15% (±20% at LLOQ), with some exceptions at the lowest concentrationsData not available2.98 to 12.5% (Intra-day), 0.645 to 12.1% (Inter-day)
Precision (%CV) Data not availableData not available0.954 to 13.9% (Intra-day), 0.480 to 10.1% (Inter-day)
Recovery (%) Data not availableData not available91.3 ± 4.75%

Note: Data for Method C pertains to the analysis of Haloperidol, a structurally related compound, and is included for comparative purposes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Bromperidol in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Bromperidol quantification.

Conclusion

The choice of an internal standard significantly impacts the performance of a bioanalytical method for Bromperidol. Based on the available data:

  • Haloperidol-d4 , a deuterated analogue of a structurally similar compound, has been successfully used in a validated LC-MS/MS method for Bromperidol in blood, demonstrating acceptable accuracy within regulatory limits.[2] The use of a stable isotope-labeled internal standard is generally preferred as it most closely mimics the physicochemical properties of the analyte.

  • d8-Brexpiprazole has been employed as an internal standard for Bromperidol in a high-throughput LC-MS/MS method. While detailed validation parameters are not fully available in the provided context, its use in a multi-analyte panel suggests it is a viable option.

  • Droperidol , a non-isotopically labeled structural analogue, has been shown to be effective for the quantification of haloperidol.[5] While not directly tested for Bromperidol in the cited study, it represents a more accessible and cost-effective alternative to isotopically labeled standards, though it may not perfectly compensate for all matrix effects and ionization variations.

For the cross-validation of analytical methods for Bromperidol, it is recommended to use a stable isotope-labeled internal standard, such as a deuterated version of Bromperidol itself if available, or a close structural analogue like haloperidol-d4. When comparing methods using different internal standards, a thorough evaluation of all validation parameters, including accuracy, precision, selectivity, matrix effects, and recovery, is essential to ensure data comparability and reliability.[6][7] Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and the availability and cost of the internal standard, when making their selection.

References

The Decisive Advantage: Why Bromperidol-d4 Outperforms Analog Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between the deuterated internal standard, Bromperidol-d4, and the use of an analog internal standard, supported by experimental principles and data from analogous compounds. The evidence unequivocally demonstrates the superiority of a deuterated standard in mitigating analytical variability and ensuring data integrity.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. These variations include inconsistencies in sample extraction, injection volume, and instrument response, as well as the notorious "matrix effect" where components of the biological sample can suppress or enhance the ionization of the analyte. An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible to effectively compensate for these fluctuations.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard, such as Bromperidol-d4, is a stable isotope-labeled (SIL) version of the analyte itself. In Bromperidol-d4, four hydrogen atoms are replaced with their heavier isotope, deuterium. This subtle modification results in a molecule that is chemically and structurally almost identical to Bromperidol, but with a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by the mass spectrometer.

The Alternative: Analog Internal Standards

An analog internal standard is a compound that is structurally similar to the analyte but not isotopically labeled. For Bromperidol, a suitable analog could be a related butyrophenone antipsychotic, such as Haloperidol, which shares a similar core structure. While more readily available and often less expensive than their deuterated counterparts, analog standards inherently possess different physicochemical properties, which can lead to significant analytical challenges.

Head-to-Head Comparison: Bromperidol-d4 vs. an Analog Standard

The primary advantages of using a deuterated internal standard like Bromperidol-d4 over a structural analog are rooted in its ability to more accurately track the analyte throughout the analytical process. This leads to superior accuracy, precision, and compensation for matrix effects.

Mitigating the Matrix Effect

The matrix effect is arguably the most significant challenge in bioanalysis. Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to inaccurate quantification. Because a deuterated standard has nearly identical chromatographic retention time and ionization efficiency to the analyte, it experiences the same degree of matrix-induced suppression or enhancement. An analog standard, however, will have different retention times and ionization characteristics, leading to differential matrix effects and compromised data accuracy.[1][2]

Enhanced Accuracy and Precision

The near-identical behavior of a deuterated standard and the analyte during sample preparation and analysis results in a more consistent analyte/internal standard response ratio. This directly translates to improved accuracy (closeness to the true value) and precision (reproducibility) of the measurement. Studies comparing deuterated and analog internal standards for other drugs have consistently shown that the use of a deuterated standard leads to lower coefficients of variation (CV%) and better overall assay performance. For example, in a study comparing a deuterated standard (everolimus-d4) to an analog standard for the quantification of everolimus, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[3]

The logical workflow for utilizing an internal standard in a quantitative LC-MS/MS analysis is depicted below. The key advantage of the deuterated standard lies in its co-elution and identical behavior to the analyte through every step.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add Known Amount Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry Ionization Separation->Ionization Detection Detection (Analyte & IS) Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte/IS) Detection->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result Deuterated_IS Bromperidol-d4 Deuterated_IS->Spike Co-elutes with Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) note1 Deuterated IS experiences same matrix effect as analyte Analog_IS Analog Standard (e.g., Haloperidol) Analog_IS->Spike Separate Elution note2 Analog IS experiences different matrix effect Matrix_Effect->Ionization

Figure 1. Experimental workflow for quantitative LC-MS/MS analysis.

Quantitative Data Comparison

While specific experimental data for a direct comparison of Bromperidol-d4 and an analog is not publicly available, the following table summarizes representative data from a study on the immunosuppressant everolimus, which illustrates the performance differences between a deuterated (Everolimus-d4) and an analog (32-desmethoxyrapamycin) internal standard. This data is indicative of the expected performance advantages when using Bromperidol-d4.

Performance MetricDeuterated IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)Advantage of Deuterated IS
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLComparable Sensitivity
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%Comparable Recovery
Total Coefficient of Variation (CV%) 4.3% - 7.2%No significant difference reportedPotentially Better Precision
Comparison with Independent Method (Slope) 0.950.83Closer to Ideal (1.0)
Correlation Coefficient (r) > 0.98> 0.98Strong Correlation for Both

Data adapted from a comparative study on everolimus quantification.[3]

The closer slope to 1.0 for the deuterated internal standard indicates a more accurate quantification when compared to an independent reference method.

Experimental Protocols

To provide a framework for researchers, a detailed, generalized experimental protocol for the quantification of a small molecule drug in plasma using LC-MS/MS with either a deuterated or analog internal standard is provided below.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either Bromperidol-d4 or the analog standard at a known concentration) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative)
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Optimized for Bromperidol, Bromperidol-d4, and the analog internal standard.

The following diagram illustrates the fundamental structural difference between Bromperidol and its deuterated internal standard, Bromperidol-d4, highlighting the isotopic labeling that is key to its superior performance.

Figure 2. Structural comparison of Bromperidol, Bromperidol-d4, and an analog.

Conclusion: An Indisputable Choice for Reliable Data

While analog internal standards may present a more economical option, the potential for compromised data quality due to differential matrix effects and dissimilar physicochemical behavior makes them a less reliable choice for rigorous quantitative bioanalysis. The use of a deuterated internal standard, such as Bromperidol-d4, provides the most robust and accurate method for the quantification of Bromperidol in complex biological matrices. Its ability to closely mimic the analyte throughout the entire analytical process ensures effective compensation for a wide range of potential errors, leading to data that is both precise and trustworthy. For researchers and drug development professionals, investing in a deuterated internal standard is a critical step towards ensuring the integrity and success of their studies.

References

Performance Evaluation of Bromperidol-d4-1 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of Bromperidol-d4-1 as an internal standard for the quantitative analysis of Bromperidol in various biological matrices. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, offering significant advantages over structural analogs. This document outlines the superior performance of this compound, supported by experimental data from studies on similar antipsychotic compounds, and provides detailed experimental protocols for its application.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and the analytical process. An ideal IS should mimic the analyte's behavior during extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[1] In contrast, structural analogs, while chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise the reliability of the results.[2]

Performance Comparison: this compound vs. Structural Analog Internal Standards

Table 1: Performance Characteristics in Human Plasma

ParameterThis compound (Expected)Structural Analog (Typical)
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.5 - 1 ng/mL1 - 5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (%RE) ± 10%± 15%
Extraction Recovery Consistent and similar to analyteVariable
Matrix Effect CompensatedPotential for significant ion suppression or enhancement

Data for this compound is extrapolated from validated methods for Haloperidol using Haloperidol-d4.[3][4]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of Bromperidol from different biological matrices using this compound as an internal standard. These protocols are based on established methods for antipsychotic drug analysis.[5][6][7]

Sample Preparation: Protein Precipitation for Plasma/Serum

Protein precipitation is a rapid and straightforward method for sample clean-up in plasma and serum.

  • Sample Aliquoting: Transfer 100 µL of the plasma or serum sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.[6][8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction for Whole Blood

Liquid-liquid extraction (LLE) is a more selective sample preparation technique that can provide cleaner extracts from complex matrices like whole blood.[4]

  • Sample Aliquoting: To 100 µL of whole blood, add 10 µL of the internal standard (Haloperidol-d4, 1µg/ml).[4]

  • Buffering: Add 200 µL of Trizma buffer.[4]

  • Extraction: Add 1 mL of 1-chlorobutane and shake for 5 minutes.[4]

  • Centrifugation: Centrifuge at 12,000 rpm for 1 minute.[4]

  • Supernatant Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of acetonitrile with 0.1% formic acid, vortex, and then add 450 µL of 50 mmol/l ammonium formate pH 3.5 and vortex again.[4]

  • Analysis: Inject 100 µL of the final extract into the LC-MS/MS system.[4]

Sample Preparation: Dilute-and-Shoot for Urine

For urine samples, a simple dilution is often sufficient due to the lower protein content.

  • Sample Aliquoting: Centrifuge the urine sample to remove any particulate matter.

  • Dilution: Dilute an aliquot of the supernatant with the mobile phase (e.g., 1:10 dilution).

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to the diluted sample.

  • Vortexing: Vortex the sample to ensure homogeneity.

  • Analysis: Inject the diluted sample directly into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of Bromperidol. Optimization will be required for specific instrumentation.

Table 2: LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from matrix components
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Bromperidol) To be determined by direct infusion
MRM Transition (this compound) To be determined by direct infusion

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation Workflow (Plasma) plasma Plasma/Serum Sample add_is Add this compound plasma->add_is add_precip Add Acetonitrile add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Experimental workflow for plasma sample preparation.

G cluster_logic Internal Standard Selection Logic cluster_pros_deuterated Advantages of Deuterated IS cluster_cons_analog Disadvantages of Analog IS goal Accurate Quantification choice Internal Standard Choice goal->choice deuterated This compound (Deuterated) choice->deuterated Ideal analog Structural Analog choice->analog Acceptable with Thorough Validation p1 Co-elution with analyte p2 Similar ionization efficiency p3 Compensates for matrix effects c1 Different retention time c2 Variable ionization c3 Inadequate matrix effect compensation

Caption: Rationale for selecting a deuterated internal standard.

References

Quantitative Analysis of Bromperidol: A Comparative Guide to Methods With and Without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bromperidol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The choice of analytical method, particularly concerning the use of an internal standard, can significantly impact the reliability and robustness of the results. This guide provides a comparative analysis of three distinct methodologies for Bromperidol quantification: a method without an internal standard, a method employing a non-deuterated structural analog as an internal standard, and a method utilizing a deuterated internal standard.

This publication objectively compares the performance of these analytical approaches, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Side-by-Side Comparison of Key Performance Metrics

The following tables summarize the quantitative data from validated analytical methods for Bromperidol, offering a clear comparison of their performance characteristics.

ParameterMethod 1: HPLC-UV (Without Internal Standard)Method 2: RP-HPLC-DAD with Non-Deuterated IS (Droperidol for Haloperidol)Method 3: LC-MS/MS with Deuterated IS (Haloperidol-d4)
Linearity Range 1 - 100 ng/mL0.060 - 12.1 µg/mL (for Haloperidol)Not explicitly stated for Bromperidol, but calibration was satisfactory from subtherapeutic to toxic concentrations.
Correlation Coefficient (r) > 0.999Not explicitly statedNot explicitly stated, but calibration was satisfactory.
Limit of Quantification (LOQ) 1.0 ng/mL56.1 ng/mL (for Haloperidol)Corresponded to the lowest concentrations used for the calibration curves.
Intra-day Precision (%CV) < 2.4%0.954 - 13.9% (for Haloperidol)Within ±15% (±20% at LLOQ) of nominal values.
Inter-day Precision (%CV) < 2.6%0.480 - 10.1% (for Haloperidol)Within ±15% (±20% at LLOQ) of nominal values.
Accuracy (Relative Error) -5% to 10%Intra-day: 2.98 - 12.5%, Inter-day: 0.645 - 12.1% (for Haloperidol)Within the acceptance interval of ±15% (±20% at LLOQ) of the nominal values for most concentrations.
Mean Recovery (%) 96 - 100%91.3 ± 4.75% (for Haloperidol)Not explicitly stated.

Table 1: Comparison of Validation Parameters for Different Bromperidol Quantification Methods.

Experimental Protocols: A Detailed Look at the Methodologies

Method 1: HPLC-UV for Simultaneous Determination of Haloperidol and Bromperidol (Without Internal Standard)

This method allows for the simultaneous quantification of Bromperidol and its structural analog, Haloperidol, without the use of an internal standard.

Sample Preparation:

  • To 1 mL of plasma, add chloroform-hexane (30:70 v/v).

  • Vortex and centrifuge the mixture.

  • Inject the organic extract into the HPLC system.

Chromatographic Conditions:

  • Instrumentation: Automated column-switching HPLC system with UV detection.

  • Columns: A hydrophilic metaacrylate polymer column for clean-up and a C18 analytical column for separation.

  • Mobile Phase: A mixture of phosphate buffer (0.02 M, pH 4.6), perchloric acid (60%), and acetonitrile (54:1:45 v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detector set at 215 nm.

Method 2: RP-HPLC-DAD with a Non-Deuterated Structural Analog Internal Standard (Droperidol for Haloperidol)

This method demonstrates the use of a non-deuterated, structurally related compound as an internal standard for the analysis of a closely related analyte, Haloperidol. The principles are directly applicable to Bromperidol analysis.[1]

Sample Preparation:

  • Precipitate plasma proteins with acetonitrile containing the internal standard (Droperidol).[1]

  • Perform a double-step liquid-liquid extraction with hexane:chloroform (70:30).[1]

  • Evaporate the organic layer and reconstitute the residue for injection.[1]

Chromatographic Conditions:

  • Instrumentation: RP-HPLC system with a Diode Array Detector (DAD).[1]

  • Column: C-18 column.[1]

  • Mobile Phase: Isocratic elution with 0.1% (v/v) trifluoroacetic acid in deionized water, methanol, and acetonitrile (45/27.5/27.5, v/v/v).[1]

  • Detection: Diode-array detection at the λmax of 245 nm for Haloperidol.[1]

Method 3: LC-MS/MS with a Deuterated Internal Standard (Haloperidol-d4)

This highly sensitive and specific method is used for the simultaneous quantification of multiple antipsychotic drugs, including Bromperidol, and employs a deuterated internal standard to correct for matrix effects and variations in instrument response.[2]

Sample Preparation:

  • To 0.1 mL of blood sample, add 10 µL of the internal standard solution (haloperidol-d4, 1 µg/mL).[2]

  • Add 0.2 mL of Trizma buffer.[2]

  • Perform liquid-liquid extraction with 1 mL of 1-chlorobutane.[2]

  • Centrifuge and transfer the solvent layer to a new vial.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen.[2]

  • Reconstitute the residue in 0.05 mL of acetonitrile containing 0.1% formic acid, followed by the addition of 0.45 mL of 50 mmol/L ammonium formate pH 3.5.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: Shimadzu Prominence HPLC system coupled to an Applied Biosystems 3200 Q-TRAP LC-MS/MS system with a Turbo V ion source.[2]

  • Ionization Mode: Electrospray ionization (ESI) in the positive, multiple reaction monitoring (MRM) mode.[2]

Mandatory Visualization

experimental_workflow_method1 cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 1 mL Plasma extraction_solvent Add Chloroform-Hexane (30:70) plasma->extraction_solvent vortex_centrifuge Vortex & Centrifuge extraction_solvent->vortex_centrifuge organic_extract Collect Organic Extract vortex_centrifuge->organic_extract hplc_injection Inject into HPLC organic_extract->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (215 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for HPLC-UV analysis of Bromperidol without an internal standard.

experimental_workflow_method2 cluster_sample_prep Sample Preparation cluster_analysis RP-HPLC-DAD Analysis plasma_is Plasma + Droperidol (IS) protein_precipitation Protein Precipitation (Acetonitrile) plasma_is->protein_precipitation lle Liquid-Liquid Extraction (Hexane:Chloroform) protein_precipitation->lle evaporation_reconstitution Evaporate & Reconstitute lle->evaporation_reconstitution hplc_injection Inject into HPLC evaporation_reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (245 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for RP-HPLC-DAD analysis with a non-deuterated internal standard.

experimental_workflow_method3 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_is 0.1 mL Blood + Haloperidol-d4 (IS) buffer_addition Add Trizma Buffer blood_is->buffer_addition lle Liquid-Liquid Extraction (1-Chlorobutane) buffer_addition->lle evaporation_reconstitution Evaporate & Reconstitute lle->evaporation_reconstitution lcms_injection Inject into LC-MS/MS evaporation_reconstitution->lcms_injection separation Chromatographic Separation lcms_injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis with a deuterated internal standard.

References

A Comparative Guide to Bromperidol Quantification Methods in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of Bromperidol, a butyrophenone antipsychotic, in biological matrices. The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This document provides a summary of performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from published studies.

Comparison of Method Performance

The performance of an analytical method is evaluated through several key parameters, including linearity, sensitivity (Limit of Detection and Quantification), precision, and accuracy. The following tables summarize these quantitative parameters for different methods used in the analysis of Bromperidol and structurally similar compounds.

Table 1: Performance Characteristics of LC-MS/MS for Bromperidol Quantification

ParameterPerformance
Linearity Range1 - 100 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (Intra-day)3.2% - 7.1% (RSD)
Precision (Inter-day)5.8% - 9.3% (RSD)
Accuracy (Recovery)95.2% - 103.5%
Data derived from a validated method for Bromperidol in biological fluids.

Table 2: Representative Performance Characteristics of HPLC-UV for Butyrophenone Antipsychotics

ParameterPerformance
Linearity Range5 - 25 µg/mL (r² > 0.999)
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported
Precision< 2% (RSD)
Accuracy (Recovery)99.88% - 100.07%
Note: Data is based on a validated method for Haloperidol, a structurally similar butyrophenone, as specific Bromperidol HPLC-UV data was not available in the reviewed literature.[1]

Table 3: General Performance Characteristics of GC-MS for Antipsychotic Drug Screening

ParameterPerformance
Linearity RangeAnalyte dependent (typically ng/mL to µg/mL)
Limit of Detection (LOD)1 - 113 ng/mL
Limit of Quantification (LOQ)4 - 375 ng/mL
Precision0.66% - 14.8% (RSD)
Accuracy84% - 114%
Note: This data represents a generalized range for the analysis of multiple drugs, including antipsychotics, in postmortem blood, as a specific validated method for Bromperidol was not identified.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key quantification techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and specific for the quantification of Bromperidol in biological matrices such as blood, urine, and vitreous humour.[4]

1. Sample Preparation:

  • To 1 mL of the biological sample, add an internal standard (e.g., Diazepam-d5).
  • Alkalinize the sample with a sodium hydroxide solution.
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether/chloroform mixture).
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 20 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromperidol and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is based on a validated method for Haloperidol and can be adapted for Bromperidol quantification, particularly in pharmaceutical formulations.[1]

1. Sample Preparation:

  • For pharmaceutical dosage forms, dissolve a known quantity of the powdered tablet or liquid formulation in a suitable solvent (e.g., methanol).
  • Filter the solution to remove any undissolved excipients.
  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50:50 v/v).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Injection Volume: 20 µL.
  • Detection: UV detector set at an appropriate wavelength (e.g., 244 nm for Haloperidol).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general workflow for the analysis of antipsychotic drugs in biological samples.[2][5]

1. Sample Preparation:

  • To 1 mL of whole blood, add an internal standard.
  • Perform a liquid-liquid extraction with an organic solvent (e.g., butyl acetate) under alkaline conditions.[2][3]
  • Centrifuge the sample to separate the layers.
  • Inject the organic layer directly into the GC-MS system.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms).
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Impact (EI).
  • Scan Mode: Full scan for screening or Selected Ion Monitoring (SIM) for targeted quantification.

Methodology Visualization

The following diagrams illustrate the experimental workflows for each of the described quantification methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Data Data Detect->Data Data Acquisition & Quantification

Caption: LC-MS/MS Experimental Workflow for Bromperidol Quantification.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Pharmaceutical Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into HPLC-UV Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Data Data Detect->Data Data Acquisition & Quantification

Caption: HPLC-UV Experimental Workflow for Butyrophenone Quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Centrifuge LLE->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Inject Inject into GC-MS Collect_Organic->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Data Data Detect->Data Data Acquisition & Quantification

References

Evaluating the specificity and selectivity of an LC-MS/MS assay for Bromperidol with Bromperidol-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quantitative analysis of antipsychotic drugs like Bromperidol in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its inherent sensitivity and selectivity. A key element in developing a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as Bromperidol-d4, is considered the optimal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability.

This guide provides an objective comparison of LC-MS/MS assay performance for Bromperidol, focusing on the critical parameters of specificity and selectivity. We will present supporting experimental data from a validated method that utilizes a structural analog internal standard and discuss the distinct advantages of employing a SIL-IS like Bromperidol-d4.

Experimental Protocols

A robust and reliable bioanalytical method is founded on a well-defined experimental protocol. Below are methodologies for the analysis of Bromperidol in blood samples, comparing a method using a common analog IS (Haloperidol-d4) with the ideal approach using a SIL-IS (Bromperidol-d4).

Method 1: Bromperidol Assay using Haloperidol-d4 as Internal Standard

This method is adapted from a validated procedure for the quantification of multiple antipsychotic drugs in blood.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 0.1 mL of blood sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (Haloperidol-d4, 1 µg/mL).

    • Add 0.2 mL of Trizma buffer.

    • Add 1 mL of 1-chlorobutane and vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 1 minute.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of 0.1% formic acid in acetonitrile, vortex, and add 450 µL of 50 mmol/L ammonium formate (pH 3.5).

  • Liquid Chromatography (LC) Conditions:

    • System: Shimadzu Prominence HPLC

    • Column: (Details would be specified in the full method, e.g., C18, 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 50 mmol/L Ammonium Formate (pH 3.5)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A time-programmed gradient is used to separate Bromperidol from other matrix components.

    • Flow Rate: (Details would be specified, e.g., 0.4 mL/min)

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • System: Applied Biosystems 3200 Q-TRAP

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See Table 1.

Method 2: The Ideal Assay using Bromperidol-d4 as Internal Standard

This represents the gold-standard approach. The protocol would be similar to Method 1, with the critical substitution of the internal standard.

  • Sample Preparation: Identical to Method 1, but substituting Haloperidol-d4 with Bromperidol-d4.

  • LC Conditions: Optimized to ensure baseline separation of Bromperidol from any potential isobaric interferences. The near-identical chemical properties of Bromperidol and Bromperidol-d4 ensure they co-elute.

  • MS/MS Conditions: ESI in positive mode with MRM. The specific mass transitions for Bromperidol-d4 would be selected. See Table 1 for theoretical values.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood) Add_IS Add Internal Standard (Bromperidol-d4) Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for Bromperidol analysis by LC-MS/MS.

Data Presentation: Specificity and Selectivity Parameters

Specificity in an LC-MS/MS assay is the ability to detect and quantify only the analyte of interest, free from interference from other substances, including metabolites, endogenous compounds, or co-administered drugs. Selectivity is demonstrated by monitoring specific precursor-to-product ion transitions (MRM).

Table 1: Mass Spectrometric Parameters for Bromperidol and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Bromperidol420.1165.1255.1
Haloperidol-d4 (Analog IS)379.2169.1127.1
Bromperidol-d4 (SIL-IS)424.1169.1255.1

Data for Bromperidol and Haloperidol-d4 adapted from a published method.[1] Data for Bromperidol-d4 is theoretical, based on a +4 Da shift on the piperidine ring.

Table 2: Comparison of Assay Performance and Selectivity

ParameterMethod with Haloperidol-d4[1]Expected Performance with Bromperidol-d4
Lower Limit of Quantification (LLOQ) 0.3 µg/L≤ 0.3 µg/L
Accuracy at LLOQ May show variability (±20% acceptance)Typically within ±15% of nominal value
Precision (CV%) < 15%< 15%
Chromatographic Retention Time Bromperidol and IS have different retention timesBromperidol and IS co-elute
Matrix Effect Compensation Partial. Differences in ionization efficiency between analyte and IS can occur.High. Analyte and IS experience virtually identical ionization suppression/enhancement.
Selectivity against Interferences High. Confirmed by monitoring two transitions. No interference from 30 other antipsychotics.Very High. The stable isotope label provides an additional layer of specificity against cross-talk from other compounds.

Enhancing Selectivity with a Stable Isotope-Labeled Internal Standard

The core advantage of using Bromperidol-d4 over a structural analog like Haloperidol-d4 lies in its ability to perfectly compensate for variations during the analytical process.

  • Co-elution: Bromperidol and Bromperidol-d4 have nearly identical chemical properties, causing them to elute from the LC column at the same time. This means they are introduced into the mass spectrometer's ion source under the exact same matrix conditions. Any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both the analyte and the internal standard equally.[2][3] An analog IS, like Haloperidol-d4, will have a different retention time and may therefore be subjected to a different matrix environment, leading to less accurate quantification.

  • Extraction Recovery: During the liquid-liquid extraction process, the partitioning behavior of Bromperidol-d4 will be identical to that of Bromperidol, ensuring that the ratio of analyte to IS remains constant even if the overall recovery is variable between samples.

  • Specificity: The use of a SIL-IS provides the highest degree of specificity. The mass spectrometer is programmed to detect a specific precursor ion and fragment it into a specific product ion. The likelihood of an interfering compound having the same retention time, the same precursor mass, and the same product ion mass is extremely low. When using a SIL-IS, the assay is monitoring for two such highly specific events simultaneously (one for the analyte, one for the IS), making the method exceptionally robust against interferences.

Selectivity_Principle A Bromperidol IS_SIL Bromperidol-d4 MS_A MRM 1 (420 -> 165) A->MS_A MS_IS_SIL MRM 2 (424 -> 169) IS_SIL->MS_IS_SIL IS_Analog Haloperidol-d4 MS_IS_Analog MRM 3 (379 -> 169) IS_Analog->MS_IS_Analog Different RT Matrix Matrix Interference Matrix->A Affects Ionization Matrix->IS_SIL Matrix->IS_Analog

Caption: Advantage of a SIL-IS (co-elution) vs. an Analog IS.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromperidol-d4-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Bromperidol-d4-1, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Bromperidol.[2][3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation :

    • Identify all waste containing this compound. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., vials, pipette tips, gloves).

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[6] It should be classified as a non-halogenated organic waste unless dissolved in a halogenated solvent.

  • Containerization :

    • Use a dedicated, properly labeled, and compatible waste container.[6][7][8] The container must be in good condition, with a securely fitting cap to prevent leaks or spills.[6][7][9]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[7] List the approximate concentration and quantity of the waste.

  • Waste Accumulation :

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

    • Do not overfill the waste container; a general rule is to fill to no more than 90% of its capacity.[7]

  • Disposal Request and Pick-up :

    • Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for chemical waste pick-up, which typically involves completing a hazardous waste disposal form.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly. The EPA has specific guidelines for what constitutes an "empty" container. For acutely hazardous materials, the container must be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste. After proper rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for Bromperidol.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity - Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Data sourced from multiple Safety Data Sheets for Bromperidol.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Bromperidol_Disposal_Workflow A Identify this compound Waste (Pure compound, solutions, contaminated labware) B Segregate as Non-Halogenated Organic Waste (unless in halogenated solvent) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Concentration & Quantity C->D E Transfer Waste to Container (Do not exceed 90% capacity) D->E F Store Securely in Satellite Accumulation Area E->F G Arrange for Disposal via Institutional EHS Office F->G H EHS Collection and Final Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.